molecular formula C18H23NO3 B1256265 Futoamide CAS No. 23477-80-7

Futoamide

Cat. No.: B1256265
CAS No.: 23477-80-7
M. Wt: 301.4 g/mol
InChI Key: MRUXVACSRPRMSN-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide is a member of benzodioxoles.
(E,E)-Futoamide has been reported in Piper longum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,6-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-14(2)12-19-18(20)8-6-4-3-5-7-15-9-10-16-17(11-15)22-13-21-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,19,20)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUXVACSRPRMSN-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CCCC=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318594
Record name Futoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E,E)-Futoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23477-80-7
Record name Futoamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23477-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Futoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E)-Futoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

128 - 130 °C
Record name (E,E)-Futoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Futoamide: A Comprehensive Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Futoamide, a naturally occurring amide alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, Piper futokadsura, and details the methodologies for its extraction, isolation, and characterization. The document outlines specific experimental protocols, summarizes quantitative data, and includes spectroscopic information essential for its identification. Visual diagrams are provided to illustrate the isolation workflow.

Introduction

This compound is a bioactive compound classified as an amide alkaloid. Its chemical structure is N-isobutyl-7-(3,4-methylenedioxyphenyl)hepta-2,6-dienamide. The presence of the methylenedioxyphenyl group is a common feature in many natural products with interesting biological properties. This guide focuses on the scientific basis for the extraction and purification of this compound from its principal natural source.

Natural Source: Piper futokadsura

The primary and most well-documented natural source of this compound is the plant species Piper futokadsura Sieb. et Zucc., belonging to the Piperaceae family. This plant is a climbing shrub native to parts of Asia and is known to produce a variety of secondary metabolites, including lignans, neolignans, and several amide alkaloids. This compound is a significant constituent of the stems and leaves of this plant. While Piper futokadsura is the main source, related compounds have also been reported in other Piper species, such as Piper sarmentosum.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Piper futokadsura involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a composite of established methodologies for the isolation of amide alkaloids from Piper species.

Plant Material Collection and Preparation
  • Collection: The stems and leaves of Piper futokadsura are harvested.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent: Methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) are commonly used for the initial extraction due to their ability to extract a broad range of polar and semi-polar compounds.

  • Procedure:

    • The powdered plant material is macerated in the chosen solvent at room temperature for a period of 24-48 hours, with occasional stirring.

    • The process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

    • The extracts are combined and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to yield a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • The crude methanolic extract is suspended in water.

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

    • This compound, being a moderately polar compound, is typically expected to be enriched in the chloroform or ethyl acetate fraction.

Chromatographic Purification

The this compound-rich fraction is further purified using a combination of chromatographic techniques.

  • Column Chromatography:

    • The active fraction is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

    • Fractions containing the compound of interest are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity this compound, the semi-purified fractions are subjected to preparative HPLC.

    • A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is evaporated to yield pure this compound.

Quantitative Data

The yield of this compound from Piper futokadsura can vary depending on the plant's geographical origin, age, and the specific extraction and purification methods employed. The following table summarizes representative quantitative data.

ParameterValueReference
Extraction Yield (Crude Methanol Extract) 5-15% (w/w) of dried plant materialGeneral phytochemical literature
This compound Yield (from crude extract) 0.1-0.5% (w/w)Estimated from related compound isolations
Purity (after Prep-HPLC) >98%As determined by HPLC and NMR

Characterization and Spectroscopic Data

The structure of the isolated this compound is confirmed by spectroscopic analysis.

Spectroscopic Data Summary
TechniqueKey Data Points
¹H-NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the isobutyl group, the olefinic protons of the heptadienoic acid chain, the methylenedioxy group, and the aromatic protons.
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances for the carbonyl carbon of the amide, olefinic carbons, carbons of the methylenedioxy and aromatic rings, and the carbons of the isobutyl group.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C=C stretching (alkene), and C-O-C stretching (methylenedioxy).
MS (Mass Spectrometry) A molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₁₈H₂₃NO₃), along with characteristic fragmentation patterns.

Visual Diagrams

This compound Isolation Workflow

Futoamide_Isolation_Workflow Start Dried & Powdered Piper futokadsura Extraction Methanol Extraction Start->Extraction Filtration Filtration & Evaporation Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract Partition Liquid-Liquid Partitioning (n-Hexane, CHCl3, EtOAc) CrudeExtract->Partition Fractions Chloroform / Ethyl Acetate Fraction (this compound Rich) Partition->Fractions ColumnChrom Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Fractions->ColumnChrom SemiPure Semi-pure this compound Fractions ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18, MeOH:H2O) SemiPure->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound

(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide , more commonly known as Futoamide , is a naturally occurring alkamide that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.

Discovery and Characterization

This compound was first identified as a constituent of plants belonging to the Piper genus, a rich source of bioactive secondary metabolites. Notably, it has been isolated from Piper futokadsura and Piper hancei. The discovery of this compound was a result of bioassay-guided fractionation aimed at identifying potent inhibitors of Platelet-Activating Factor (PAF).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₃NO₃
Molecular Weight 301.38 g/mol
CAS Number 23477-80-7
Appearance Crystalline solid
IUPAC Name (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

Initial biological screening of this compound revealed its significant activity as a Platelet-Activating Factor (PAF) receptor antagonist. PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. By inhibiting the binding of PAF to its receptor, this compound can modulate these signaling pathways, suggesting its potential as an anti-inflammatory agent.

Further studies have begun to explore the cytotoxic effects of this compound against various cancer cell lines. While comprehensive data is still emerging, the structural similarity of this compound to other known cytotoxic natural products from the Piper genus suggests that it may exert its effects through the induction of apoptosis or cell cycle arrest.

Anti-Inflammatory Pathway

The primary anti-inflammatory mechanism of this compound is believed to be its antagonism of the PAF receptor. This action can interrupt a cascade of downstream signaling events that lead to inflammation.

PAF_Signaling_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Binds This compound (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide (this compound) This compound->PAFR Inhibits G_Protein G-protein Activation PAFR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Response (e.g., platelet aggregation, vasodilation) Ca_PKC->Inflammatory_Response

Figure 1: Proposed Anti-Inflammatory Mechanism of this compound via PAF Receptor Antagonism.

Experimental Protocols

Isolation of this compound from Piper hancei

The following is a generalized protocol for the isolation of this compound based on methods described for similar compounds from Piper species.

  • Extraction: Dried and powdered plant material (e.g., stems of Piper hancei) is extracted exhaustively with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Purification: Fractions showing the presence of this compound (monitored by Thin Layer Chromatography, TLC) are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Synthesis of (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide

A plausible synthetic route for this compound can be designed based on standard organic chemistry reactions.

Futoamide_Synthesis cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling Piperonal (B3395001) Piperonal Heptadienoic_Ester (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid ethyl ester Piperonal->Heptadienoic_Ester Reacts with Phosphonium_Ylide Phosphonium (B103445) Ylide Phosphonium_Ylide->Heptadienoic_Ester Heptadienoic_Acid (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid Heptadienoic_Ester_ref (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid ethyl ester Heptadienoic_Ester_ref->Heptadienoic_Acid NaOH / H₂O This compound (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide (this compound) Heptadienoic_Acid_ref (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid Heptadienoic_Acid_ref->this compound Isobutylamine (B53898) Isobutylamine Isobutylamine->this compound Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->this compound

Figure 2: A potential synthetic workflow for this compound.
  • Synthesis of the Dienic Acid: The synthesis would likely start from piperonal (3,4-methylenedioxybenzaldehyde). A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate (B1237965) ester would be employed to construct the heptadienoic acid backbone.

  • Amide Formation: The resulting carboxylic acid is then coupled with isobutylamine using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the final amide product, this compound.

Quantitative Data

Currently, publicly available quantitative data on the biological activity of this compound is limited. The primary reported activity is its role as a PAF receptor antagonist.

Table 2: Reported Biological Activity of this compound

ActivityAssayResultReference
Anti-platelet ActivityPAF-induced rabbit platelet aggregationPAF receptor antagonist(Han GQ, et al., 1989)

Further research is required to determine the specific IC₅₀ or EC₅₀ values for its anti-inflammatory and cytotoxic activities against a broader range of targets and cell lines.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity through PAF receptor antagonism. Its discovery highlights the potential of natural sources, particularly the Piper genus, for the identification of novel therapeutic agents. The development of a robust total synthesis will be crucial for enabling more extensive biological evaluation and structure-activity relationship (SAR) studies. Future research should focus on quantifying its cytotoxic effects against a panel of cancer cell lines, elucidating the precise molecular mechanisms underlying its cytotoxicity, and exploring its potential in in vivo models of inflammation and cancer. This will provide a more complete picture of the therapeutic potential of this intriguing molecule.

An In-depth Technical Guide to the Biosynthesis of Futoamide in Piper longum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Futoamide is a significant bioactive amide alkaloid found in Piper longum (long pepper), a plant with a long history of use in traditional medicine. While the pharmacological properties of Piper species are well-documented, the biosynthetic pathways of many of their constituent compounds, including this compound, are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound, drawing parallels with the well-characterized biosynthesis of its structural analog, piperine (B192125). This document details the likely enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, it presents quantitative data on related alkaloids in P. longum, detailed experimental protocols for pathway elucidation, and visual diagrams of the proposed pathway and experimental workflows to serve as a resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction

Piper longum L., commonly known as long pepper, is a flowering vine in the family Piperaceae, cultivated for its fruit, which is usually dried and used as a spice and seasoning. The pungency of P. longum is attributed to a variety of amide alkaloids, the most abundant of which is piperine. However, the plant also produces a diverse array of other bioactive amides, including this compound.

This compound, chemically known as (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide, is a member of the benzodioxole family. While present in smaller quantities than piperine, this compound and related compounds contribute to the complex pharmacological profile of P. longum extracts. Understanding the biosynthesis of these molecules is crucial for several reasons:

  • Metabolic Engineering: Elucidating the pathway allows for the potential to upregulate the production of this compound in P. longum or to transfer the pathway to a heterologous host (like yeast or E. coli) for scalable and sustainable production.

  • Drug Discovery: Knowledge of the biosynthetic enzymes provides tools for creating novel "unnatural" natural products through combinatorial biosynthesis, which could lead to new therapeutic agents.

  • Quality Control: Understanding the genetic and enzymatic basis of this compound production can lead to the development of molecular markers for breeding high-yielding cultivars of P. longum.

Currently, there is a lack of direct experimental evidence fully detailing the biosynthetic pathway of this compound. However, based on its chemical structure and the known biosynthesis of other piperamides, a putative pathway can be proposed. This guide will synthesize the available information to present a robust hypothesis for the biosynthesis of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be dissected into three main stages:

  • Formation of the aromatic acyl-donor, (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoyl-CoA.

  • Formation of the amine acceptor, isobutylamine (B53898).

  • Condensation of the acyl-donor and the amine acceptor to form this compound.

This proposed pathway draws heavily on the established biosynthetic route of piperine.

Biosynthesis of the Acyl-Donor Moiety

The aromatic portion of this compound is derived from the phenylpropanoid pathway , a central route in plant secondary metabolism that produces a wide variety of phenolic compounds from the amino acid L-phenylalanine.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid .

  • Hydroxylation and Methylenation: Cinnamic acid undergoes a series of hydroxylations and modifications to form key intermediates. For piperamides containing a methylenedioxy bridge, a crucial step is the formation of this group, which is catalyzed by a cytochrome P450 enzyme.

  • Chain Extension: Similar to the biosynthesis of other fatty acid and polyketide-derived molecules, the aromatic precursor is likely activated to its Coenzyme A (CoA) thioester. This activated molecule then undergoes chain extension, likely through the addition of acetate (B1210297) units from malonyl-CoA, to form the heptadienoyl side chain.

  • Activation: The final acid, (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid, is activated by a CoA ligase to form (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoyl-CoA , making it ready for the final condensation step.

Biosynthesis of the Isobutylamine Moiety

The isobutylamine portion of this compound is likely derived from the branched-chain amino acid L-valine . The biosynthesis of isobutylamine from valine in plants is thought to proceed via a pathway analogous to the Ehrlich pathway found in yeast.

  • Transamination: L-valine is first transaminated by a branched-chain amino acid aminotransferase (BCAT) to form α-ketoisovalerate .

  • Decarboxylation: α-ketoisovalerate is then decarboxylated by a keto-acid decarboxylase to produce isobutyraldehyde (B47883) .

  • Reductive Amination: Finally, isobutyraldehyde undergoes reductive amination, catalyzed by an amine dehydrogenase or a similar enzyme, to yield isobutylamine .

Final Condensation Step

The final step in the biosynthesis of this compound is the amide bond formation between the activated aromatic acid and the amine. This reaction is catalyzed by an acyltransferase . In Piper species, these enzymes often belong to the BAHD acyltransferase superfamily .[1][2][3][4][5]

  • (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoyl-CoA + IsobutylamineThis compound + CoA-SH

It is plausible that a specific "this compound synthase" exists, or that a more promiscuous piperamide (B1618075) synthase, capable of accepting various acyl-CoAs and amines, is responsible for this reaction.

Quantitative Data on Alkaloids in Piper longum

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
PiperineFruits57.5UHPLC-DAD-MS
PipernonatineFruits65.6UHPLC-DAD-MS
GuineensineFruits17.7UHPLC-DAD-MS
N-isobutyl-2E,4E-octadecadienamideFruits23.9UHPLC-DAD-MS
PiperineRoots2.43 - 5.25Spectrophotometry & HPLC
PiperineLeaves0.18 - 0.78Spectrophotometry & HPLC
Total PhenolsLeaves24.27 (mg GAE/gm)Spectrophotometry
Total FlavonoidsRoots3.27 (mg quercetin/gm)Spectrophotometry

Experimental Protocols for Pathway Elucidation

The elucidation of a plant natural product biosynthetic pathway is a multi-step process that integrates techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed protocols for the key experiments required to validate the proposed this compound pathway.

Protocol 1: Transcriptome Analysis for Candidate Gene Identification

This protocol outlines the general steps for identifying candidate genes for biosynthetic enzymes using RNA-sequencing (RNA-Seq).

Objective: To identify genes whose expression patterns correlate with this compound accumulation, suggesting their involvement in its biosynthesis.

Methodology:

  • Plant Material Collection: Collect different tissues from P. longum (e.g., roots, stems, leaves, and fruits at various developmental stages). Flash-freeze the tissues in liquid nitrogen and store at -80°C.

  • RNA Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit.

    • Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate a sufficient number of reads (typically >20 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trimming: Remove adapter sequences and low-quality reads using software like Trimmomatic.

    • De Novo Assembly (if no reference genome is available): Assemble the trimmed reads into transcripts using a de novo assembler like Trinity.

    • Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) using BLASTx.

    • Differential Expression Analysis: Map the reads back to the assembled transcriptome and quantify transcript abundance. Identify differentially expressed genes (DEGs) between tissues with high and low this compound content using packages like DESeq2 or edgeR.

    • Candidate Gene Selection: Prioritize DEGs annotated as enzymes in the proposed pathway (e.g., PAL, cytochrome P450s, acyltransferases, aminotransferases, decarboxylases).

Protocol 2: Precursor Feeding Studies

This protocol describes how to use isotopically labeled precursors to trace their incorporation into this compound.

Objective: To confirm the proposed precursors of this compound.

Methodology:

  • Preparation of Labeled Precursors: Obtain or synthesize isotopically labeled versions of the proposed precursors (e.g., ¹³C-L-phenylalanine, ¹³C-L-valine).

  • Administration of Precursors:

    • For whole plants or detached parts (e.g., leaves, developing fruits), precursors can be administered through the cut stem, by injection, or by watering the soil.

    • For plant cell cultures, add the sterile-filtered labeled precursor to the liquid culture medium.

  • Incubation: Incubate the plant material or cell culture for a defined period (e.g., 24-72 hours) under standard growth conditions.

  • Metabolite Extraction:

    • Harvest and freeze the tissue.

    • Perform a solvent extraction (e.g., with methanol (B129727) or ethyl acetate) to isolate the secondary metabolites.

    • Partially purify the extract using solid-phase extraction (SPE) or other chromatographic techniques to enrich for amide alkaloids.

  • Analysis by Mass Spectrometry:

    • Analyze the extract using a high-resolution mass spectrometer (e.g., LC-QTOF-MS or LC-Orbitrap-MS).

    • Compare the mass spectra of this compound from labeled and unlabeled samples. An increase in the mass of the this compound molecular ion corresponding to the number of incorporated labeled atoms confirms that the administered compound is a precursor.

Protocol 3: Enzyme Assays for Acyltransferase Activity

This protocol provides a general method for assaying the activity of the putative this compound synthase.

Objective: To demonstrate the enzymatic activity of a candidate acyltransferase in catalyzing the final step of this compound biosynthesis.

Methodology:

  • Recombinant Enzyme Production:

    • Clone the coding sequence of the candidate acyltransferase gene into an expression vector (e.g., pET-28a for E. coli expression).

    • Transform the vector into an appropriate expression host.

    • Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Synthesis of Substrates:

    • Synthesize the putative acyl-donor, (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoyl-CoA, from its corresponding acid.

    • Obtain the amine acceptor, isobutylamine.

  • Enzyme Reaction:

    • Set up a reaction mixture containing:

      • Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

      • Purified recombinant enzyme

      • (2E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoyl-CoA

      • Isobutylamine

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Include negative controls (e.g., no enzyme, boiled enzyme).

  • Product Detection and Quantification:

    • Stop the reaction (e.g., by adding an organic solvent like ethyl acetate).

    • Extract the product.

    • Analyze the extract by HPLC or LC-MS.

    • Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

    • Quantify the product formation to determine the enzyme's kinetic parameters (e.g., K_m and V_max).

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

Futoamide_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_amine Amine Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Intermediates1 Phenylpropanoid Intermediates Cinnamic_Acid->Intermediates1 Multiple Steps (Hydroxylation, etc.) Aromatic_Acid (2E,6E)-7-(1,3-benzodioxol-5-yl) hepta-2,6-dienoic acid Intermediates1->Aromatic_Acid Chain Elongation Acyl_CoA (2E,6E)-7-(1,3-benzodioxol-5-yl) hepta-2,6-dienoyl-CoA Aromatic_Acid->Acyl_CoA CoA Ligase This compound This compound Acyl_CoA->this compound This compound Synthase (Acyltransferase) L_Val L-Valine Keto_Acid α-Ketoisovalerate L_Val->Keto_Acid BCAT Aldehyde Isobutyraldehyde Keto_Acid->Aldehyde Decarboxylase Isobutylamine Isobutylamine Aldehyde->Isobutylamine Amination Isobutylamine->this compound

Caption: Proposed biosynthetic pathway of this compound in Piper longum.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow Start Hypothesize Pathway (based on structure) Transcriptomics Transcriptome Analysis (RNA-Seq) Start->Transcriptomics Precursor_Feeding Precursor Feeding Studies (Isotope Labeling) Start->Precursor_Feeding Candidate_Genes Identify Candidate Genes (PAL, P450s, Acyltransferases, etc.) Transcriptomics->Candidate_Genes Gene_Cloning Clone Candidate Genes Candidate_Genes->Gene_Cloning Validate_Precursors Validate Precursors (LC-MS Analysis) Precursor_Feeding->Validate_Precursors Functional_Characterization Functional Characterization of Enzymes Validate_Precursors->Functional_Characterization Recombinant_Expression Recombinant Protein Expression (E. coli, Yeast) Gene_Cloning->Recombinant_Expression Enzyme_Assay In Vitro Enzyme Assays Recombinant_Expression->Enzyme_Assay Enzyme_Assay->Functional_Characterization Pathway_Elucidation Complete Pathway Elucidation Functional_Characterization->Pathway_Elucidation

Caption: Experimental workflow for elucidating a plant natural product biosynthetic pathway.

Conclusion

While the complete biosynthetic pathway of this compound in Piper longum awaits full experimental validation, a robust putative pathway can be proposed based on our extensive knowledge of plant secondary metabolism, particularly the biosynthesis of related piperamides. This guide provides a foundational framework for researchers aiming to unravel this pathway, offering not only a hypothetical model but also the practical experimental protocols necessary for its validation. The elucidation of the this compound pathway will undoubtedly open new avenues for the metabolic engineering of Piper longum and the discovery of novel bioactive compounds, further cementing the importance of this ancient medicinal plant in modern science and medicine.

References

The Enigmatic World of Futoamide Derivatives and Analogues in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of molecular scaffolds, amide-containing natural products have emerged as a particularly promising class, exhibiting a wide range of pharmacological activities. This technical guide delves into the core of a specific group of such compounds: futoamide and its naturally occurring derivatives and analogues. This compound, an amide isolated from Piper futokadsura, and its structural relatives found within the Piper genus and other plant families, represent a compelling area of study for drug discovery and development. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for their study, and an exploration of the signaling pathways they modulate.

Naturally Occurring this compound Analogues from Piper Species

While this compound itself is a key representative, the Piper genus is a rich source of structurally related amide alkaloids. These compounds, considered natural analogues of this compound, share common structural motifs, such as a piperidine (B6355638) or pyrrolidine (B122466) ring linked to an unsaturated aliphatic chain. Notable examples include:

  • Piperine (B192125): The pungent compound responsible for the spiciness of black pepper (Piper nigrum), piperine is one of the most well-studied Piper amides.

  • Piperlongumine: Isolated from the long pepper (Piper longum), this compound has garnered significant attention for its potent anticancer properties.

  • Sarmentine and Sarmentosine: Found in Piper sarmentosum, these amides exhibit a range of activities including antiplasmodial and antituberculosis effects.[1]

  • Pellitorine: An isobutylamide found in several Piper species, known for its insecticidal and anti-inflammatory properties.

  • Cepharadione B: An isoquinoline (B145761) alkaloid that has been reported in Piper wightii.[2]

The structural diversity within this family of compounds provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Biological Activities and Quantitative Data

This compound analogues from Piper species have demonstrated a remarkable spectrum of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and hepatoprotective effects. The following tables summarize the available quantitative data for some of the most prominent members of this family.

CompoundBiological ActivityAssay SystemIC50 / EC50Reference
Pellitorine CytotoxicityHL60 (Human promyelocytic leukemia) cells13.0 µg/mL[3]
CytotoxicityMCT-7 (Breast cancer) cellsNot specified[4]
TRPV1 AntagonistCapsaicin-evoked Ca2+ uptake154 µg/ml (0.69 mM)[5]
Piperine Analogue (Compound 1) CytotoxicityA2780 (Ovarian cancer) cells6.7 ± 0.77 µM
CytotoxicityTOV-112D (Ovarian cancer) cells5.8 ± 0.29 µM
CytotoxicitySK-OV3 (Ovarian cancer) cells48.3 ± 0.40 µM
Piperlongumine CytotoxicityIHH-4 (Thyroid cancer) cells~3 µM (at 48h)
CytotoxicityWRO (Thyroid cancer) cells~2.5 µM (at 48h)
Cytotoxicity8505c (Thyroid cancer) cells~2 µM (at 48h)
CytotoxicityKMH-2 (Thyroid cancer) cells~2.5 µM (at 48h)
Sarmentine Herbicidal ActivityEnoyl-ACP reductase inhibition18.3 µM
Antiplasmodial ActivityPlasmodium falciparum (K1)4.5 µg/mL
Sarmentosine Antiplasmodial ActivityPlasmodium falciparum (K1)3.9 µg/mL
Pipersintenamide CytotoxicityVarious cancer cell lines< 15% cell survival at 20 µg/ml
Piperlongumamides D-F (Compounds 3, 6, 19 from P. longum) Anti-inflammatoryNitric oxide production inhibition16.1 ± 0.94 µM, 14.5 ± 0.57 µM, 27.3 ± 1.11 µM
Pipersarmenoids A, B, and Aurantiamide acetate (B1210297) (from P. sarmentosum) Anti-inflammatoryNitric oxide production in BV2 cells9.36 µM, 12.53 µM, 10.77 µM

Experimental Protocols

Isolation of Piper Amides

A general methodology for the isolation of amides from Piper species involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Air-dried and powdered plant material (e.g., fruits, stems, or roots) is extracted with a non-polar solvent such as chloroform (B151607) or petroleum ether.

  • The extraction is typically performed at room temperature with agitation for a specified period.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure amides.

The following diagram illustrates a typical workflow for the isolation of Piper amides.

G plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions hplc Preparative HPLC pooled_fractions->hplc pure_amides Pure Amides hplc->pure_amides

Figure 1. General workflow for the isolation of Piper amides.
In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HL-60, A2780, TOV-112D, SK-OV3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.

  • The cells are treated with the compounds and incubated for a defined period (e.g., 24 or 48 hours).

3. MTT Addition and Incubation:

  • MTT solution is added to each well and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Stimulation:

  • Macrophage cell lines (e.g., RAW 264.7 or BV2) are cultured and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce an inflammatory response.

2. Measurement of Nitrite (B80452) Concentration:

  • After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

3. Data Analysis:

  • The amount of nitrite is determined using a standard curve of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

  • The IC50 value for NO production inhibition is determined.

Signaling Pathways Modulated by this compound Analogues

Several this compound analogues have been shown to exert their biological effects by modulating key cellular signaling pathways.

Piperine:

  • TGF-β Signaling Pathway: Piperine has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis. It can suppress the activation of SMAD 2/3, key downstream effectors of TGF-β.

  • NF-κB Signaling Pathway: Piperine can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.

  • Akt/mTOR Signaling Pathway: This pathway is central to cell survival, proliferation, and metabolism. Piperine has been reported to modulate the Akt/mTOR pathway, contributing to its anticancer effects.

Piperlongumine:

  • ROS/Akt Signaling Pathway: Piperlongumine is known to induce the production of reactive oxygen species (ROS) in cancer cells. This increase in ROS can lead to the inhibition of the prosurvival Akt signaling pathway, ultimately triggering apoptosis.

The following diagram illustrates the modulation of the TGF-β signaling pathway by piperine.

G TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor SMAD2_3 SMAD 2/3 Receptor->SMAD2_3 Phosphorylation Piperine Piperine pSMAD2_3 pSMAD 2/3 Piperine->pSMAD2_3 Inhibits SMAD2_3->pSMAD2_3 Complex SMAD Complex pSMAD2_3->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression (e.g., Fibrosis) Nucleus->Gene_Expression Transcription

Figure 2. Inhibition of the TGF-β/SMAD signaling pathway by piperine.

Conclusion

This compound and its naturally occurring analogues from Piper species represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and other pharmacological activities, coupled with their ability to modulate key signaling pathways, make them attractive lead compounds for drug discovery and development. This technical guide has provided a foundational overview of these fascinating molecules, summarizing the current state of knowledge and providing essential experimental frameworks for their further investigation. Continued research into the isolation, biological evaluation, and mechanism of action of this compound derivatives and analogues is crucial to unlocking their full therapeutic potential for the benefit of human health.

References

Preliminary Biological Screening of Furosemide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Futoamide" did not yield relevant results. This document proceeds under the assumption that the intended compound was "Furosemide," a widely studied diuretic with known anti-inflammatory and cytotoxic properties.

This technical guide provides an in-depth overview of the preliminary biological screening of Furosemide (B1674285), targeting researchers, scientists, and drug development professionals. The document outlines its known biological activities, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Introduction

Furosemide is a potent loop diuretic that has been in clinical use for decades to treat edema and hypertension. Beyond its well-established diuretic effects, emerging evidence suggests that Furosemide possesses other biological activities, including anti-inflammatory and cytotoxic effects. This guide delves into the preliminary screening data available for these activities to provide a comprehensive resource for further investigation and drug development efforts.

Data Presentation: Biological Activities of Furosemide

The following tables summarize the available quantitative data on the biological activities of Furosemide. It is important to note that specific IC50 and MIC values for Furosemide are not widely reported in publicly available literature, reflecting its primary clinical use as a diuretic rather than a potent cytotoxic or antimicrobial agent.

Table 1: Anti-Inflammatory Activity of Furosemide

TargetAssay SystemEndpointResult
Pro-inflammatory CytokinesLipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs)Inhibition of cytokine releaseFurosemide has been shown to inhibit the production and release of interleukin (IL)-6, IL-8, and tumor necrosis factor-alpha (TNF-α)[1]. Specific IC50 values are not readily available.
TNF-α ProductionCultured peripheral blood mononuclear cells (PBMCs) and placenta samples from women with preeclampsiaInhibition of TNF-α productionPharmacological doses of furosemide have been found to reduce TNF-α production[2].
Inflammatory MediatorsLung fragmentsInhibition of releaseFurosemide inhibits the release of histamine (B1213489) and leukotrienes from lung fragments[3].

Table 2: Cytotoxic Activity of Furosemide

Cell LineAssay TypeEndpointIC50 ValueNotes
VariousFurosemide is generally considered to have low cytotoxicity at therapeutic concentrations. Cytotoxic effects have been noted at high concentrations, though specific IC50 values against common cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2) are not consistently reported in the literature. One study noted that a furosemide analog was nearly nontoxic to normal WI-38 cells with an IC50 of 248.60 µg/mL.

Table 3: Antimicrobial Activity of Furosemide

MicroorganismAssay TypeEndpointMIC Value
Staphylococcus aureusBroth MicrodilutionGrowth InhibitionSpecific MIC values for Furosemide against S. aureus are not readily available in the surveyed literature.
Escherichia coliBroth MicrodilutionGrowth InhibitionWhile Furosemide's effect on pyelonephritis caused by E. coli has been studied in the context of its diuretic action, specific MIC values are not reported[4].
Candida albicansBroth MicrodilutionGrowth InhibitionSpecific MIC values for Furosemide against C. albicans are not readily available in the surveyed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary screening of compounds like Furosemide are provided below.

Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To evaluate the potential of a test compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Furosemide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human ELISA kits for TNF-α, IL-6, and IL-8

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI 1640 medium. Add the desired concentrations of the test compound to the wells containing PBMCs and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Following the pre-incubation with the test compound, add LPS to each well at a final concentration of 100 ng/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells in medium only (negative control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the positive control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine release.

Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of a test compound on a given cell line by measuring mitochondrial metabolic activity.

Materials:

  • Target cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (specific to the cell line)

  • Test compound (e.g., Furosemide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank), cells with medium only (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (e.g., Furosemide)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

  • Data Analysis: The MIC value is reported as the lowest concentration that inhibits microbial growth.

Mandatory Visualizations

Signaling Pathway: NF-κB Activation in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.

NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to NFkB_IkB->IkB Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB_active->Inflammatory_Genes induces

Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.

Experimental Workflow: In Vitro Biological Screening

The following diagram illustrates a general workflow for the preliminary in vitro biological screening of a test compound.

Screening_Workflow Compound Test Compound (e.g., Furosemide) Anti_Inflammatory Anti-inflammatory Screening Compound->Anti_Inflammatory Cytotoxicity Cytotoxicity Screening Compound->Cytotoxicity Antimicrobial Antimicrobial Screening Compound->Antimicrobial LPS_Assay LPS-induced Cytokine Release Assay (PBMCs) Anti_Inflammatory->LPS_Assay MTT_Assay MTT Assay (Cancer Cell Lines) Cytotoxicity->MTT_Assay MIC_Assay Broth Microdilution (MIC Determination) Antimicrobial->MIC_Assay Data_Analysis Data Analysis (IC50 / MIC determination) LPS_Assay->Data_Analysis MTT_Assay->Data_Analysis MIC_Assay->Data_Analysis Hit_Identification Hit Identification & Further Studies Data_Analysis->Hit_Identification

Caption: General workflow for preliminary in vitro biological screening.

References

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis of Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Futoamide" did not yield relevant results. This document provides a comprehensive overview of the mechanism of action of "Furosemide," a widely studied loop diuretic, which is presumed to be the intended subject of the query.

Introduction

Furosemide (B1674285) is a potent sulfonamide-based loop diuretic that has been a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome. It is also utilized in the treatment of hypertension.[1][2] Its primary therapeutic effect is achieved through a significant increase in the excretion of salt and water by the kidneys.[1] This guide delves into the core hypotheses of Furosemide's mechanism of action, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter (NKCC2)

The principal and most well-established mechanism of action of Furosemide is the inhibition of the Na+/K+/2Cl- cotransporter, specifically the NKCC2 isoform, located in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[3][4]

Molecular Interaction

Furosemide acts as a competitive antagonist at the chloride-binding site of the NKCC2 transporter. This binding prevents the conformational changes necessary for the translocation of sodium, potassium, and chloride ions from the tubular lumen into the epithelial cells. The inhibition of this transporter disrupts the reabsorption of a significant portion of filtered NaCl, as the thick ascending limb is responsible for reabsorbing approximately 20-25% of the filtered sodium load.

Physiological Consequences

The retention of Na+, K+, and Cl- in the tubular lumen leads to a cascade of effects:

  • Increased Natriuresis and Diuresis: The increased concentration of ions in the tubular fluid osmotically retains water, leading to a substantial increase in urine output (diuresis) and sodium excretion (natriuresis).

  • Disruption of the Counter-Current Mechanism: The thick ascending limb's role in creating a hypertonic medullary interstitium is crucial for the reabsorption of water in the collecting ducts. By inhibiting ion reabsorption, Furosemide disrupts this mechanism, further contributing to water excretion.

  • Increased Excretion of Other Electrolytes: The altered electrochemical gradient also leads to increased urinary excretion of calcium and magnesium. Furthermore, the increased delivery of sodium to the distal nephron promotes potassium excretion.

Signaling Pathway and Logical Relationship

The following diagram illustrates the primary mechanism of Furosemide's diuretic action.

Furosemide_Primary_Mechanism cluster_TAL Thick Ascending Limb Epithelial Cell cluster_downstream Physiological Effect Lumen Tubular Lumen Blood Bloodstream NKCC2 NKCC2 Transporter ions_reabsorbed Ion Reabsorption NKCC2->ions_reabsorbed Mediates Diuresis Increased Diuresis & Natriuresis NKCC2->Diuresis Leads to (when inhibited) Furosemide Furosemide Furosemide->NKCC2 Inhibits ions_in Na+, K+, 2Cl- ions_in->NKCC2

Caption: Primary mechanism of Furosemide via NKCC2 inhibition.

Secondary Mechanisms of Action

Beyond its direct diuretic effect, Furosemide exhibits other pharmacological actions that contribute to its overall clinical profile.

Prostaglandin (B15479496) Synthesis and Vasodilation

Furosemide has been shown to stimulate the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), in the kidney.

  • Renal Vasodilation: PGE2 is a potent vasodilator, and its increased production can lead to renal vasodilation, which may contribute to the overall diuretic effect.

  • Systemic Venodilation: The vasodilatory effect is not confined to the renal vasculature. Furosemide can cause systemic venodilation, which reduces venous return to the heart (preload). This effect is particularly beneficial in conditions like acute pulmonary edema.

The following diagram illustrates the prostaglandin-mediated pathway.

Furosemide_Secondary_Mechanism Furosemide Furosemide Renal_Cells Renal Cells (Thick Ascending Limb) Furosemide->Renal_Cells Acts on PG_Synth Prostaglandin Synthesis Renal_Cells->PG_Synth Stimulates PGE2 PGE2 PG_Synth->PGE2 Increases Vasodilation Renal & Systemic Vasodilation PGE2->Vasodilation Induces

Caption: Furosemide's prostaglandin-mediated vasodilation pathway.

Inhibition of NKCC1

Furosemide can also inhibit the NKCC1 isoform, which is more ubiquitously expressed than NKCC2. However, its affinity for NKCC1 is generally lower, and the clinical significance of this inhibition at therapeutic doses is less clear. Inhibition of NKCC1 in vascular smooth muscle cells has been proposed as a potential mechanism for its direct vasodilatory effects.

Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

The diuretic-induced reduction in plasma volume can lead to a compensatory activation of the RAAS. This can, to some extent, counteract the therapeutic effects of Furosemide by promoting sodium and water retention.

Quantitative Data

The following table summarizes key quantitative parameters related to Furosemide's pharmacokinetics and pharmacodynamics.

ParameterValueSpeciesCommentsReference
IC50 for NKCC2 7 µMRatIn vitro inhibition of the Na-K-Cl cotransporter.
Oral Bioavailability 10-100% (average 50%)HumanHighly variable between individuals.
Plasma Half-life 0.5-2 hoursHumanCan be prolonged in patients with renal impairment.
Time to Peak Effect (Oral) 1-1.5 hoursHuman
Time to Peak Effect (IV) 5 minutesHuman
Protein Binding >95%HumanPrimarily binds to albumin.

Experimental Protocols

In Vitro NKCC2 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of Furosemide on NKCC2 activity in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Furosemide for the NKCC2 transporter.

Materials:

  • HEK293 cells stably expressing NKCC2.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Radioactive rubidium (86Rb) as a potassium analog.

  • Furosemide stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate NKCC2-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of Furosemide for 15-30 minutes at 37°C.

  • Uptake Assay: Initiate ion uptake by adding assay buffer containing 86Rb and non-radioactive carriers (Na+, K+, Cl-).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular 86Rb concentration using a scintillation counter.

  • Data Analysis: Plot the 86Rb uptake against the Furosemide concentration and fit the data to a dose-response curve to determine the IC50 value.

Prostaglandin Synthesis Assay in Cultured Renal Cells

This protocol describes a method to measure the effect of Furosemide on prostaglandin production.

Objective: To quantify the Furosemide-induced synthesis of PGE2 in cultured renal epithelial cells.

Materials:

  • Human renal epithelial cells (e.g., from nasal polyps or bronchi).

  • Culture medium.

  • Furosemide solution.

  • Arachidonic acid (as a stimulant).

  • PGE2 ELISA kit or radioimmunoassay reagents.

Procedure:

  • Cell Culture: Grow renal epithelial cells to confluence in culture plates.

  • Incubation: Incubate the cells with fresh medium containing Furosemide (e.g., 10^-4 M) for 30 minutes. A control group without Furosemide and a stimulated group with arachidonic acid should be included.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by radioimmunoassay.

  • Data Normalization: Normalize the PGE2 levels to the total cell protein content in each well.

  • Analysis: Compare the PGE2 production in Furosemide-treated cells to the control and stimulated groups.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating Furosemide's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HEK293-NKCC2, Renal Epithelial Cells) Inhibition_Assay NKCC2 Inhibition Assay (e.g., 86Rb uptake) Cell_Culture->Inhibition_Assay PG_Assay Prostaglandin Synthesis Assay (e.g., ELISA) Cell_Culture->PG_Assay Vaso_Response Vasodilation Response Measurement Isolated_Vessels Isolated Perfused Blood Vessels (e.g., Afferent Arterioles) Isolated_Vessels->Vaso_Response Diuresis_Measurement Measurement of Diuresis & Natriuresis BP_Measurement Blood Pressure Monitoring Animal_Model Animal Model (e.g., Rat, Dog) Animal_Model->Diuresis_Measurement Animal_Model->BP_Measurement

Caption: Experimental workflow for Furosemide mechanism of action studies.

Conclusion

The primary mechanism of action of Furosemide is the potent and specific inhibition of the NKCC2 cotransporter in the thick ascending limb of the Loop of Henle, leading to profound diuresis and natriuresis. Secondary mechanisms, including the stimulation of prostaglandin synthesis and subsequent vasodilation, also play a role in its overall therapeutic effects. A thorough understanding of these pathways is crucial for the rational use of Furosemide in clinical practice and for the development of novel diuretic agents. Further research is warranted to fully elucidate the complex interplay between Furosemide's various pharmacological actions and their clinical implications.

References

Futoamide: An Obscure Natural Product with Limited Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive literature review, detailed information regarding the history, biological activity, and mechanism of action of futoamide remains largely unavailable in published scientific research. this compound, identified as (E,E)-Futoamide, is a natural product found in the plant Piper longum, commonly known as long pepper. Its chemical formula is C18H23NO3, and its IUPAC name is (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide.

While the chemical structure of this compound has been characterized, extensive searches of scientific databases have not yielded any significant studies detailing its pharmacological properties. There is a notable absence of published research on its mechanism of action, quantitative biological data such as IC50 or EC50 values, or detailed experimental protocols related to its activity.

Initial searches for "this compound" were frequently confounded by results for "furosemide," a structurally unrelated synthetic loop diuretic. This highlights the obscurity of this compound in the scientific community. Further targeted searches using its specific chemical name and association with Piper longum also failed to retrieve the in-depth technical information required for a comprehensive review.

Numerous studies on Piper longum have focused on other amide alkaloids present in the plant, with a significant body of research dedicated to compounds like piperine. While some reports catalog the various phytochemicals isolated from Piper longum, they do not provide specific biological data for this compound.

At present, the available scientific literature is insufficient to construct an in-depth technical guide or whitepaper on this compound as requested. The core requirements, including a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be met due to the lack of primary research on this particular compound. Further investigation into the biological activities of this compound would be necessary to provide the level of detail required by researchers, scientists, and drug development professionals.

Spectral Data of Futoamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This document aims to provide a comprehensive overview of the spectral data for Futoamide. However, it is crucial to note a significant challenge in the compilation of this data. Publicly accessible scientific databases currently lack detailed experimental spectral data (NMR, MS, IR) specifically for this compound. Searches for this information predominantly yield results for a similarly named but structurally different pharmaceutical, Furosemide. This guide will therefore present the available structural information for this compound and outline the standard methodologies for spectral data acquisition and analysis that would be applied to this compound.

This compound: Chemical Identity and Properties

This compound is a natural product found in plants of the Piper genus. Its fundamental properties are summarized below.

PropertyValue
IUPAC Name (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,6-dienamide
Molecular Formula C₁₈H₂₃NO₃
Molecular Weight 301.4 g/mol [1]
Chemical Structure A member of the benzodioxole family.[1]

Spectral Analysis Workflow: A Methodological Overview

The following section details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. While specific data for this compound is not available, these methodologies represent the standard approach for the structural elucidation of a natural product of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of purified this compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

    • ¹³C NMR: The carbon NMR spectrum would be recorded on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for a molecule like this compound. For fragmentation analysis, Electron Impact (EI) ionization could be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The detector records the abundance of ions at each m/z value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of solid this compound can be analyzed as a KBr pellet or a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-O).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical progression from sample preparation to the final structural elucidation using the three core spectroscopic techniques.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_interp 3. Data Interpretation cluster_struct 4. Structure Elucidation prep Isolate and Purify this compound nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms Mass Spectrometry (ESI, EI) prep->ms ir Infrared Spectroscopy prep->ir nmr_interp Analyze Chemical Shifts, Coupling Constants nmr->nmr_interp ms_interp Determine Molecular Ion Peak and Fragmentation ms->ms_interp ir_interp Identify Characteristic Functional Group Bands ir->ir_interp structure Combine Spectral Data to Determine this compound Structure nmr_interp->structure ms_interp->structure ir_interp->structure

Caption: A logical workflow for the spectral analysis of a natural product like this compound.

References

Furosemide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Furosemide (B1674285), a potent loop diuretic. The information presented herein is intended to support research, development, and formulation activities. It is crucial to note that while the original query specified "Futoamide," the prevalence of scientific literature overwhelmingly points to "Furosemide," and thus this guide focuses on the latter.

Executive Summary

Furosemide is characterized by its low aqueous solubility, particularly in acidic conditions, which classifies it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability).[1] Its solubility is highly pH-dependent, increasing significantly in alkaline media. Furosemide is also known to be sensitive to light, which can induce degradation. This guide details the solubility of Furosemide in various solvents and at different pH levels, outlines its stability under various stress conditions, and provides standardized protocols for assessing these characteristics.

Solubility Profile

Furosemide is a white to slightly yellow crystalline powder that is practically insoluble in water, especially in acidic to neutral pH.[2][3] Its solubility is significantly enhanced in alkaline solutions and in certain organic solvents.

Aqueous Solubility

The aqueous solubility of Furosemide is markedly influenced by pH. As a weak acid with a pKa of approximately 3.8, its solubility increases as the pH rises above this value due to the formation of its more soluble anionic form.[3][4]

Table 1: pH-Dependent Aqueous Solubility of Furosemide

pHTemperature (°C)Solubility (mg/mL)Reference(s)
1.0370.028[5]
2.0300.010[6][7]
2.3Room Temperature0.18[6][8]
2.937Low[5]
3.937Low[5]
4.030Linear increase region[7]
4.6370.008[6]
4.937Low[5]
5.0370.33[1][6]
6.5371.5[1][6]
7.4371.9[6]
7.5376.411[5]
8.03021.9 (maximum)[6][7]
>8.030~18[6][7]
10.0Room Temperature13.36[6][8]
Solubility in Organic and Other Solvents

Furosemide exhibits higher solubility in several organic solvents compared to aqueous solutions.

Table 2: Solubility of Furosemide in Various Solvents

SolventSolubility (mg/mL)NotesReference(s)
Acetone50Yields a clear to slightly hazy yellow solution.[2]
Methanol (B129727)50Heat may be needed.[2]
Dimethylformamide (DMF)~30Soluble.[9]
Dimethyl sulfoxide (B87167) (DMSO)~30Soluble.[9]
Ethanol~10Sparingly soluble.[9]
1:1 DMSO:PBS (pH 7.2)~0.5For achieving maximum solubility in aqueous buffers, initial dissolution in DMSO is recommended.[9]
ChloroformSlightly soluble-[10]
Diethyl etherSlightly soluble-[11]
Dilute alkali hydroxide (B78521) solutionsSolubleDissolves in dilute solutions of alkali hydroxides.[3]

Stability Profile

Furosemide is susceptible to degradation under several conditions, most notably exposure to light. Forced degradation studies are essential to understand its stability characteristics and to develop stability-indicating analytical methods.

Photostability

Furosemide is highly sensitive to light, particularly UV radiation.[11] Exposure to light can cause photodegradation, leading to a yellowing of the substance.[12] The primary photodegradation pathway involves the hydrolysis of the bond between the secondary amine and the methylene (B1212753) group, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol.[12][13]

pH-Dependent Stability

Furosemide is unstable in acidic media, where acid-catalyzed hydrolysis can occur.[14] It is significantly more stable in alkaline solutions.[14]

Thermal and Oxidative Stability

Forced degradation studies have shown that Furosemide can be degraded under thermal and oxidative stress.

Table 3: Summary of Furosemide Stability under Forced Degradation Conditions

Stress ConditionObservationsKey Degradation Product(s)Reference(s)
Acid Hydrolysis Degradation occurs, particularly at elevated temperatures.4-chloro-5-sulfamoylanthranilic acid (CSA)[15]
Alkaline Hydrolysis More stable compared to acidic conditions.-[14][15]
Oxidative Degradation is observed upon exposure to oxidizing agents like hydrogen peroxide.Not specified in detail[15][16]
Photolytic Rapid degradation upon exposure to UV and fluorescent light, leading to discoloration.CSA, furfuryl alcohol[12][13][14]
Thermal (Dry Heat) Degradation can occur at elevated temperatures over extended periods.Not specified in detail[15][16]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of Furosemide.

  • Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., 1.0, 2.8, 3.8, 4.8, 7.5) and any desired organic solvents.[6]

  • Sample Preparation: Add an excess amount of Furosemide powder to a known volume of each medium in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Carefully withdraw a supernatant aliquot and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of Furosemide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5]

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on Furosemide to assess its stability.

  • Acid Hydrolysis: Dissolve Furosemide in a suitable solvent and add a known concentration of acid (e.g., 0.1 N HCl). Heat the solution (e.g., 60-80 °C) for a specified duration. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve Furosemide in a suitable solvent and add a known concentration of base (e.g., 0.1 N NaOH). Heat the solution (e.g., 60-80 °C) for a specified duration. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Furosemide in a suitable solvent and add a known concentration of an oxidizing agent (e.g., 3-30% H₂O₂).[16] Store the solution at room temperature or elevated temperature for a specified duration.

  • Photolytic Degradation: Expose a solution of Furosemide and a solid sample to a combination of fluorescent and UV light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

  • Thermal Degradation: Expose a solid sample of Furosemide to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified duration.[16]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate Furosemide from its degradation products.[15]

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying Furosemide in the presence of its degradation products.

  • Column: A C18 column is commonly used.[17]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving good separation.[5][18]

  • Detection: UV detection is typically performed at a wavelength where Furosemide and its degradation products have significant absorbance, often around 235-275 nm.[5][15]

  • Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

Visualizations

Mechanism of Action Signaling Pathway

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. This inhibition disrupts the reabsorption of these ions, leading to increased water and electrolyte excretion.[19][20][21]

Furosemide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na+->NKCC2 Transport K+ K+ K+->NKCC2 Transport 2Cl- 2Cl- 2Cl-->NKCC2 Transport Reabsorption Ion Reabsorption NKCC2->Reabsorption Normal Function Increased Excretion Increased Na+, K+, Cl-, H2O Excretion in Urine NKCC2->Increased Excretion Blocked Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibits

Caption: Mechanism of action of Furosemide in the kidney.

Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation and stability studies of Furosemide.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC Quant Quantify Furosemide & Degradants HPLC->Quant Pathway Identify Degradation Pathways Quant->Pathway Method Validate Method Pathway->Method Drug Furosemide (Bulk Drug / Formulation) Drug->Acid Drug->Base Drug->Oxidation Drug->Photo Drug->Thermal

Caption: General workflow for Furosemide stability testing.

Conclusion

The solubility and stability of Furosemide are critical parameters that influence its formulation, bioavailability, and therapeutic efficacy. Its low, pH-dependent aqueous solubility presents a formulation challenge, while its sensitivity to light necessitates protective measures in packaging and storage. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the development and handling of Furosemide-containing products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Futoamide from Piper longum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper longum L., commonly known as long pepper, is a medicinally important plant renowned for its rich diversity of bioactive amide alkaloids. Among these, futoamide has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the fruits of Piper longum, based on established methodologies for the isolation of amide alkaloids from this species. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Amide Alkaloids from Piper longum

The extraction of this compound is often part of a broader isolation of various amide alkaloids from Piper longum. The choice of solvent and chromatographic technique significantly influences the yield and purity of the isolated compounds. The following table summarizes various amide alkaloids identified in Piper longum and the general methodologies employed for their extraction and purification.

Compound ClassSpecific Alkaloids IsolatedPlant PartExtraction Solvent(s)Purification TechniquesReference(s)
Amide AlkaloidsPiperine, Piperlongumine, Pipernonaline, Piperoctadecalidine, Dehydropipernonaline, this compound (and others)Fruits, RootsMethanol (B129727), Ethanol (B145695), Hexane (B92381), Chloroform, Ethyl acetate (B1210297)Column Chromatography (Silica Gel), Preparative HPLC, 2D-LC (NPLC x RPLC)[1][2][3][4]

Experimental Protocols

This section outlines a generalized, yet detailed, protocol for the extraction and purification of this compound from the dried fruits of Piper longum. The methodology is a composite of techniques reported for the successful isolation of amide alkaloids from this plant.

Part 1: Preparation of Plant Material and Initial Extraction
  • Plant Material : Procure dried fruits of Piper longum. Grind the fruits into a coarse powder using a mechanical grinder.

  • Solvent Extraction :

    • Weigh 500 g of the powdered plant material.

    • Perform an exhaustive extraction using a Soxhlet apparatus with n-hexane for 24 hours to defat the material.

    • Discard the n-hexane extract (or store for analysis of non-polar compounds).

    • Air-dry the defatted plant material to remove residual hexane.

    • Re-extract the defatted powder with methanol or ethanol (95%) in the Soxhlet apparatus for 48 hours.

    • Concentrate the methanolic/ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

Part 2: Liquid-Liquid Partitioning
  • Solvent Partitioning :

    • Suspend the crude methanolic/ethanolic extract in 500 mL of distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with ethyl acetate (3 x 500 mL) followed by n-butanol (3 x 500 mL).

    • The amide alkaloids, including this compound, are expected to partition predominantly into the ethyl acetate fraction.

    • Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

Part 3: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography :

    • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system, such as a gradient of hexane and ethyl acetate.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel to create a slurry.

    • Carefully load the slurry onto the top of the prepared column.

    • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (85:15)

      • ...and so on, up to 100% ethyl acetate.

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm).

    • Pool the fractions that show similar TLC profiles corresponding to the expected polarity of this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • For final purification, subject the pooled and concentrated fractions from the column chromatography to preparative HPLC.

    • A C18 reversed-phase column is typically used.

    • The mobile phase can be a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm).

    • Collect the peak corresponding to this compound based on its retention time (a reference standard is highly recommended for confirmation).

    • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Part 4: Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR)

Visualizations

Workflow for this compound Extraction and Purification

Futoamide_Extraction_Workflow PlantMaterial Dried Piper longum Fruits Grinding Grinding PlantMaterial->Grinding Powder Coarse Powder Grinding->Powder Soxhlet_Hexane Soxhlet Extraction (n-Hexane) Powder->Soxhlet_Hexane DefattedPowder Defatted Powder Soxhlet_Hexane->DefattedPowder Soxhlet_MeOH Soxhlet Extraction (Methanol/Ethanol) DefattedPowder->Soxhlet_MeOH CrudeExtract Crude Extract Soxhlet_MeOH->CrudeExtract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography SemiPureFraction Semi-Pure this compound Fractions ColumnChromatography->SemiPureFraction PrepHPLC Preparative HPLC SemiPureFraction->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Structural Elucidation (MS, NMR) Purethis compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for the Total Synthesis of Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Furosemide (B1674285), a potent loop diuretic used in the treatment of edema and hypertension. The synthesis of Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is outlined here through two primary, industrially relevant routes. The protocols are based on established patent literature and academic publications, offering a comprehensive guide for laboratory-scale synthesis.

Overview of Synthetic Strategies

Two principal synthetic pathways for Furosemide have been widely reported and are detailed below:

  • Route 1: Starting from 2,4-Dichlorobenzoic Acid. This classic approach involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form the key sulfonamide intermediate. The final step is a nucleophilic aromatic substitution reaction with furfurylamine (B118560).

  • Route 2: Starting from 4-Chloro-2-fluorotoluene (B1583580). This alternative synthesis begins with the photochlorination of 4-chloro-2-fluorotoluene to the corresponding benzotrichloride. Subsequent chlorosulfonation, ammonolysis, and condensation with furfurylamine yield Furosemide. This route can offer advantages in terms of yield and purity.[1][2]

Route 1: Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic route is a well-established method for the preparation of Furosemide.

Logical Workflow for Route 1

A 2,4-Dichlorobenzoic Acid B Chlorosulfonation A->B ClSO3H C 2,4-Dichloro-5-chlorosulfonylbenzoic Acid B->C D Ammonolysis C->D NH3 E 2,4-Dichloro-5-sulfamoylbenzoic Acid D->E F Condensation with Furfurylamine E->F Furfurylamine G Furosemide F->G

Caption: Synthetic pathway of Furosemide starting from 2,4-Dichlorobenzoic Acid.

Experimental Protocols

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This step introduces the chlorosulfonyl group onto the aromatic ring.

  • Materials:

    • 2,4-Dichlorobenzoic acid

    • Chlorosulfonic acid

    • Catalyst (e.g., Sulfuric acid, Iron trichloride, or Zinc dichloride)[3][4]

    • Ice water

  • Procedure:

    • In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.[3]

    • Gradually add 2,4-dichlorobenzoic acid to the stirred mixture, maintaining the temperature between 130-150°C.[5][6] The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic acid is typically around 1:3.5.[7]

    • The reaction is generally carried out for 1 to 6 hours.[5][6]

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]

    • Filter the precipitate and wash with cold water until the filtrate is neutral.[5]

Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

The chlorosulfonyl group is converted to a sulfonamide in this step.

  • Materials:

    • 2,4-Dichloro-5-chlorosulfonylbenzoic acid

    • Ammonia (B1221849) solution (e.g., ammonia water)

    • Hydrochloric acid

  • Procedure:

    • Add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred ammonia solution, maintaining the temperature below 10°C.[8]

    • Stir the mixture for approximately 3 hours at 10-15°C.[7]

    • Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product, 2,4-dichloro-5-sulfamoylbenzoic acid.[7][9]

    • Filter the precipitate, wash with water, and dry. The product can be purified by recrystallization from an ethanol-water mixture.[5][9]

Step 3: Condensation with Furfurylamine

The final step involves the reaction of the sulfonamide intermediate with furfurylamine.

  • Materials:

  • Procedure:

    • A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is heated. The reaction can be carried out in the presence of a solvent or neat.[10]

    • After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is added to dissolve the product.[10]

    • The resulting solution is washed with dichloromethane to remove unreacted furfurylamine and byproducts.[10]

    • The aqueous layer is then acidified with hydrochloric acid to precipitate Furosemide.[10]

    • The crude Furosemide is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Quantitative Data for Route 1
StepProductYield (%)Melting Point (°C)Purity (%)
22,4-Dichloro-5-sulfamoylbenzoic Acid~79.3232-234>99 (HPLC)[5][7]
3Furosemide35-50 (overall)206-208-[2][11]

Route 2: Synthesis from 4-Chloro-2-fluorotoluene

This more modern approach offers potentially higher yields and purity of the final product.

Logical Workflow for Route 2

A 4-Chloro-2-fluorotoluene B Photochlorination A->B Cl2, hv C 4-Chloro-2-fluoro-benzotrichloride B->C D Chlorosulfonylation & Ammonolysis C->D 1. ClSO3H, H2SO4 2. NH4OH E 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid D->E F Condensation with Furfurylamine E->F Furfurylamine G Furosemide F->G

Caption: Synthetic pathway of Furosemide starting from 4-Chloro-2-fluorotoluene.

Experimental Protocols

Step 1: Photochlorination of 4-Chloro-2-fluorotoluene

This step involves the radical chlorination of the methyl group.

  • Materials:

    • 4-Chloro-2-fluorotoluene

    • Gaseous chlorine

  • Procedure:

    • In an apparatus equipped for photochemical chlorination, treat 4-chloro-2-fluorotoluene with gaseous chlorine.[1]

    • Bubble chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.[1]

    • Maintain the reaction temperature at 85-95°C for 11-12 hours under UV irradiation.[1]

    • The product, 4-chloro-2-fluoro-benzotrichloride, can be purified by vacuum distillation.

Step 2: Chlorosulfonylation and Ammonolysis of 4-Chloro-2-fluoro-benzotrichloride

This two-part step first introduces the chlorosulfonyl group and then converts it to a sulfonamide.

  • Materials:

    • 4-Chloro-2-fluoro-benzotrichloride

    • Sulfuric chlorohydrin (chlorosulfonic acid)

    • Sulfuric acid

    • Ammonium (B1175870) hydroxide (30%)

    • Dichloromethane (optional)

  • Procedure:

    • Add 4-chloro-2-fluoro-benzotrichloride to a preheated (60-140°C) mixture of sulfuric chlorohydrin and sulfuric acid.[11]

    • Maintain the reaction mixture at 140-150°C for 1-3 hours.[11]

    • Cool the mixture and pour it into ice water to precipitate the intermediate, which is then hydrolyzed to 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.[1]

    • Filter the wet intermediate and add it in portions to a 30% ammonium hydroxide solution, keeping the temperature below 10°C.[1][11]

    • Stir the solution for 2 hours.[1]

    • Acidify the solution with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.[1][11]

Step 3: Condensation with Furfurylamine

This final step is a condensation reaction to yield Furosemide.

  • Materials:

    • 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

    • Furfurylamine

    • Glacial acetic acid

  • Procedure:

    • Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine (molar ratio of about 1:5) to 95°C for 2 hours.[12]

    • After the reaction is complete, pour the mixture into water and acidify to pH 4 with glacial acetic acid to precipitate Furosemide.[12]

    • Collect the crystalline product by filtration, wash with water, and recrystallize from ethanol.[12]

Quantitative Data for Route 2
StepProductYield (%)Purity (%)
14-Chloro-2-fluoro-benzotrichloride95.0 (total)-[12]
24-Chloro-2-fluoro-5-sulfamoylbenzoic Acid6594-97 (HPLC)[12]
3Furosemide96-[12]

Analytical Data for Furosemide

The identity and purity of the synthesized Furosemide should be confirmed by analytical methods.

Spectroscopic Data
TechniqueKey Data
¹H NMR Spectra available in various databases.[13][14][15][16]
¹³C NMR Spectra available in various databases.[13][14]
IR (KBr) Characteristic peaks for functional groups can be observed. Spectra are available in public databases.[17][18][19]
Mass Spec Molecular ion peak corresponding to the molecular weight of Furosemide (330.74 g/mol ) is expected.[17][20]

Note: For detailed peak assignments and interpretation of spectra, refer to the cited spectroscopic databases.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory under appropriate safety precautions. All procedures should be performed in accordance with institutional and governmental safety regulations.

References

Application Note: Purification of Furosemide Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema and hypertension.[1][2][3][4][5] Its chemical name is 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. The synthesis of Furosemide can result in the formation of several by-products, making effective purification a critical step to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the purification of Furosemide using various chromatography techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of Furosemide.

Chemical Properties of Furosemide Relevant to Chromatography

A successful chromatographic purification strategy relies on understanding the physicochemical properties of the target compound.

PropertyValueImplication for Chromatography
Molecular Formula C₁₂H₁₁ClN₂O₅SThe presence of heteroatoms (N, O, S, Cl) provides sites for polar interactions with the stationary phase.
Molecular Weight 330.74 g/mol Standard molecular weight for small molecule chromatography.
pKa 3.9The acidic nature of the carboxylic acid group means its charge state is pH-dependent, which can be manipulated in ion-exchange or reversed-phase chromatography.
Solubility Poorly soluble in water. Soluble in acetone, methanol (B129727), and dimethylformamide.Affects the choice of solvent for sample preparation and the mobile phase.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Analytical Quantification

This method is suitable for determining the purity of Furosemide samples and for quantification in pharmaceutical dosage forms.

Experimental Workflow:

prep Sample Preparation: Dissolve Furosemide in mobile phase or a suitable organic solvent. hplc HPLC System Setup: Column: C18 Mobile Phase: Acetonitrile (B52724) & Phosphate (B84403) Buffer Detector: UV prep->hplc injection Injection: Inject filtered sample onto the column. hplc->injection separation Isocratic/Gradient Elution: Separate Furosemide from impurities. injection->separation detection Detection: Monitor eluent at a specific UV wavelength (e.g., 233 nm or 272 nm). separation->detection analysis Data Analysis: Integrate peak areas to determine purity and concentration. detection->analysis

Caption: Analytical RP-HPLC workflow for Furosemide.

Methodology:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude Furosemide sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

This method should provide good separation of Furosemide from its common process-related impurities. The retention time for Furosemide is typically in the range of 5-10 minutes under these conditions. Purity is assessed by calculating the area percentage of the Furosemide peak relative to the total peak area in the chromatogram.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Purification

This protocol is designed for the purification of larger quantities of Furosemide from a crude synthesis mixture.

Experimental Workflow:

prep Sample Preparation: Dissolve crude Furosemide in a minimal amount of a strong solvent (e.g., Methanol or DMF). hplc Prep-HPLC System Setup: Column: C18 (larger dimensions) Mobile Phase: Acetonitrile & Water (with optional modifier like TFA). prep->hplc injection Loading: Load the concentrated sample onto the column. hplc->injection separation Gradient Elution: Run a gradient from low to high organic phase concentration. injection->separation collection Fraction Collection: Collect fractions based on UV signal corresponding to the Furosemide peak. separation->collection analysis Purity Analysis: Analyze collected fractions using analytical HPLC. collection->analysis pooling Pooling & Evaporation: Pool pure fractions and evaporate the solvent. analysis->pooling

Caption: Preparative HPLC workflow for Furosemide purification.

Methodology:

  • Column: C18, 10 µm particle size, 21.2 x 250 mm (or larger, depending on the scale).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 20 mL/min.

  • Gradient:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: 80% to 20% B

  • Detection: UV at 272 nm.

  • Sample Preparation: Dissolve the crude Furosemide product in a minimal volume of methanol or DMF. Ensure the sample is fully dissolved and filtered before loading onto the column.

Post-Purification Processing:

  • Analyze the collected fractions using the analytical HPLC method described above to determine their purity.

  • Pool the fractions containing pure Furosemide.

  • Remove the acetonitrile and water by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified Furosemide as a solid.

Flash Chromatography for Initial Purification

Flash chromatography can be employed as a preliminary purification step to remove major impurities from the crude product before final purification by preparative HPLC or recrystallization.

Methodology:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the flash column.

    • Dissolve the crude Furosemide in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed sample and load it onto the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the described chromatographic methods.

Table 1: Analytical RP-HPLC Parameters

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:10 mM KH₂PO₄ (pH 3.0) (30:70)
Flow Rate1.0 mL/min
DetectionUV at 272 nm
Retention Time~5-10 min
Purity Achievable>99.5%

Table 2: Preparative HPLC Parameters

ParameterCondition
ColumnC18, 10 µm, 21.2 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient20-80% B over 25 min
Flow Rate20 mL/min
Loading Capacity~100-500 mg (depending on crude purity)
Expected Yield>85%

Table 3: Flash Chromatography Parameters

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate or Dichloromethane/Methanol gradient
Purity Achievable>95% (suitable for pre-purification)
ThroughputGram to multi-gram scale

Conclusion

The choice of chromatographic technique for the purification of Furosemide depends on the scale and the desired final purity. For analytical purposes and achieving high purity on a smaller scale, RP-HPLC is the method of choice. For larger-scale purification, a multi-step approach involving initial purification by flash chromatography followed by a final polishing step using preparative HPLC or recrystallization is often the most efficient strategy. The protocols provided in this application note serve as a starting point, and optimization of parameters may be necessary based on the specific impurity profile of the crude Furosemide.

References

Furosemide: In Vitro Cell Culture Assay Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Furosemide (B1674285), a potent loop diuretic, has garnered attention in cancer research for its potential to modulate cellular pathways and overcome therapeutic resistance. Primarily known for its inhibitory action on the Na-K-2Cl (NKCC) cotransporters, furosemide's effects extend beyond diuresis, influencing cancer cell proliferation, multidrug resistance, and key signaling cascades. These application notes provide a comprehensive guide for in vitro studies investigating the anti-cancer properties of furosemide.

Furosemide's primary mechanism of action involves blocking the NKCC family of cotransporters, which are involved in ion transport across the cell membrane.[1][2] Notably, the ubiquitous NKCC1 isoform has been implicated in cancer cell growth and proliferation.[1] Overexpression of NKCC1 has been observed in various cancer types, and its inhibition by furosemide can lead to reduced cell growth.[1][3] Specifically, furosemide has been shown to diminish the proliferation of poorly differentiated gastric adenocarcinoma cells by causing a delay in the G1-S phase progression of the cell cycle.

Furthermore, furosemide has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of cellular pumps like P-glycoprotein (P-gp) that efflux cytotoxic drugs. Furosemide may counteract this by interfering with the function of these pumps, potentially by affecting ATP binding and energy utilization necessary for their activity. In bladder cancer cell lines, furosemide treatment has been shown to restore the intracellular accumulation of chemotherapeutic agents like epirubicin, similar to drug-sensitive parental cells.

Beyond its direct effects on cell proliferation and drug resistance, furosemide has been observed to influence inflammatory signaling pathways. For instance, it can elevate the levels of transforming growth factor-beta (TGF-β) and its downstream proteins, as well as components of the mitogen-activated protein kinase (MAPK) signaling pathway.

These diverse mechanisms make furosemide a compelling compound for in vitro investigation in various cancer models. The following protocols provide detailed methodologies to assess its cytotoxic effects, its impact on cell cycle progression, and its ability to reverse multidrug resistance.

Data Presentation

Table 1: Cytotoxicity of Furosemide in Combination with Epirubicin in Bladder Cancer Cells

Cell LineTreatmentEpirubicin IC50 (µg/ml)
MGH-u1 (Parental)Epirubicin alone~2
MGH-u1R (Resistant)Epirubicin alone~50
MGH-u1R (Resistant)Epirubicin + Furosemide (1.0 mg/ml)Lower than with Epirubicin alone
MGH-u1R (Resistant)Epirubicin + Furosemide (5.0 mg/ml)Flat response at ~60% toxicity

Data summarized from literature reports.

Table 2: Effect of Furosemide on Gastric Cancer Cell Growth

Cell LineDifferentiationNKCC1 ExpressionEffect of Furosemide on Cell Growth
MKN45Poorly differentiatedHighSignificant inhibition
MKN28Moderately differentiatedLowNo significant inhibition

Data summarized from literature reports.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of furosemide and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MGH-u1R bladder cancer cells, MKN45 gastric cancer cells)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Furosemide stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of furosemide in complete culture medium. The final concentrations should span a biologically relevant range. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of furosemide to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest furosemide concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the experimental objective.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the furosemide concentration to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of furosemide on cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., MKN45 gastric cancer cells)

  • Complete culture medium

  • Furosemide

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with furosemide at a predetermined concentration (e.g., near the IC50 value) for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase A staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Multidrug Resistance (MDR) Reversal Assay (Confocal Microscopy)

Objective: To visually assess the effect of furosemide on the intracellular accumulation of a fluorescent chemotherapeutic agent in MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MGH-u1R) and its parental sensitive cell line (e.g., MGH-u1)

  • Complete culture medium

  • Furosemide

  • Fluorescent chemotherapeutic agent (e.g., Epirubicin or Doxorubicin)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed both the resistant and sensitive cell lines onto glass coverslips in petri dishes or multi-well plates suitable for microscopy. Allow the cells to adhere overnight.

  • Pre-treatment with Furosemide: Treat the resistant cells with various concentrations of furosemide (e.g., 1 mg/ml, 5 mg/ml) for a specified period (e.g., 1 hour) before adding the chemotherapeutic agent.

  • Chemotherapeutic Agent Incubation: Add the fluorescent chemotherapeutic agent (e.g., epirubicin) to all wells (sensitive cells, resistant cells with and without furosemide pre-treatment) and incubate for a defined period (e.g., 1 hour).

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove the extracellular drug.

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI, if desired.

  • Confocal Microscopy: Visualize the intracellular fluorescence of the chemotherapeutic agent using a confocal microscope. Capture images of the sensitive cells, untreated resistant cells, and furosemide-treated resistant cells.

  • Image Analysis: Compare the intensity and localization of the fluorescence signal. In sensitive cells, the drug typically accumulates in the nucleus. In resistant cells, the fluorescence is often weak and confined to the cytoplasm. Successful reversal of MDR by furosemide will be indicated by an increased nuclear accumulation of the fluorescent drug in the resistant cells, resembling the pattern seen in the sensitive cells.

Mandatory Visualizations

Furosemide_Mechanism_of_Action Furosemide Furosemide NKCC1 NKCC1 (Na-K-2Cl Cotransporter) Furosemide->NKCC1 Inhibits MDR_Pump MDR Pump (e.g., P-gp) Furosemide->MDR_Pump Inhibits Ions Na+, K+, 2Cl- Influx Proliferation Cell Proliferation Ions->Proliferation Promotes G1_S G1-S Phase Progression Chemo_out Chemotherapy Efflux Chemo_ext Chemotherapy Drug Chemo_out->Chemo_ext Efflux Chemotherapy Chemotherapy Drug Extracellular Extracellular Space Ions_ext Na+, K+, 2Cl- Ions_ext->Ions Transport

Caption: Furosemide's dual mechanism in cancer cells.

Experimental_Workflow_MDR_Reversal start Start seed_cells Seed Resistant (MDR) & Sensitive Cancer Cells start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_mdr Treat MDR Cells with Furosemide overnight_incubation->treat_mdr treat_all Add Fluorescent Chemotherapy (e.g., Epirubicin) to All Cells overnight_incubation->treat_all Sensitive cells (no furosemide) treat_mdr->treat_all incubation_1hr Incubate for 1 Hour treat_all->incubation_1hr wash Wash Cells with PBS incubation_1hr->wash fix Fix Cells (4% PFA) wash->fix mount Mount on Slides fix->mount microscopy Confocal Microscopy mount->microscopy analyze Analyze Intracellular Fluorescence microscopy->analyze end End analyze->end

Caption: Workflow for MDR reversal assay.

References

Application Notes and Protocols for Furosemide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Furosemide in various preclinical animal models. The information is intended to guide researchers in designing and executing experiments to study the effects of Furosemide in the contexts of oncology, cardiovascular disease, and urology.

Furosemide in a Gastric Cancer Xenograft Mouse Model

This protocol describes the use of Furosemide in a subcutaneous xenograft model using human gastric adenocarcinoma cells. Furosemide, a loop diuretic that blocks the Na+/K+/2Cl- cotransporter (NKCC1), has been shown to inhibit the proliferation of cancer cells that overexpress NKCC1.[1][2] Poorly differentiated gastric cancer cells, in particular, have been found to have higher expression of NKCC1.[1][2]

Experimental Protocol

a) Cell Culture:

  • Culture poorly differentiated human gastric adenocarcinoma cells (e.g., MKN45) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for tumor implantation.

b) Animal Husbandry:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • Allow a one-week acclimatization period before the start of the experiment.

c) Tumor Implantation:

  • Resuspend harvested MKN45 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

d) Treatment Protocol:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Group: Administer Furosemide at a dose of 40 mg/kg body weight via intraperitoneal (i.p.) injection daily.

  • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) via i.p. injection daily.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint.

  • Monitor animal health and body weight throughout the study.

Data Presentation

Table 1: Effect of Furosemide on Gastric Cancer Xenograft Growth

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control10125.4 ± 15.21543.8 ± 210.5-
Furosemide (40 mg/kg)10128.1 ± 16.8876.2 ± 155.4*43.2%

*p < 0.05 compared to Vehicle Control. Data are representative.

Signaling Pathway and Experimental Workflow

The primary mechanism of Furosemide's anti-cancer effect is the inhibition of the NKCC1 cotransporter, which is often overexpressed in cancer cells. This inhibition disrupts ion homeostasis and can lead to cell cycle arrest at the G0/G1 phase, thereby reducing cell proliferation.[1]

Furosemide_Cancer_Pathway Furosemide Furosemide NKCC1 NKCC1 Transporter Furosemide->NKCC1 Inhibits G0G1_Arrest G0/G1 Phase Arrest Furosemide->G0G1_Arrest Ion_Imbalance Disrupted Ion Homeostasis (Na+, K+, Cl-) NKCC1->Ion_Imbalance Maintains Cell_Cycle Cell Cycle Progression Ion_Imbalance->Cell_Cycle Impacts Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation G0G1_Arrest->Cell_Cycle Blocks Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment Cell_Culture MKN45 Cell Culture Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Implantation Subcutaneous Injection in Mice Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Daily Furosemide (i.p.) Randomization->Treatment Measurement Measure Tumor Volume Treatment->Measurement Furosemide_HF_Pathway Furosemide Furosemide Treatment TGF_beta TGF-β Signaling Furosemide->TGF_beta Activates MAPK MAPK Signaling Furosemide->MAPK Activates HF_Model Tachycardia-Induced Heart Failure ECM_Remodeling Extracellular Matrix Remodeling TGF_beta->ECM_Remodeling MAPK->ECM_Remodeling Fibrosis Myocardial Fibrosis ECM_Remodeling->Fibrosis Worsened_HF Worsened Heart Failure Fibrosis->Worsened_HF OAB_Workflow Acclimation Acclimate Mice to Metabolic Cages Injection Administer Furosemide (i.p.) or Vehicle Acclimation->Injection Placement Place Mouse in Metabolic Cage Injection->Placement Data_Collection Automated Urine Collection (2-3 hours) Placement->Data_Collection Analysis Analyze Urodynamic Parameters Data_Collection->Analysis

References

Application Notes and Protocols for Small Molecule Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for the Identification of Protein Targets for Small Molecules, with Furosemide (B1674285) as a Case Study Example.

Introduction:

The identification of a drug's molecular target is a critical step in the drug discovery and development process. Understanding the specific protein(s) a small molecule interacts with provides insights into its mechanism of action, potential therapeutic effects, and possible off-target toxicities. This document outlines detailed application notes and protocols for several key techniques used in target identification. While the query specified "futoamide," this appears to be a likely misspelling of "furosemide," a well-characterized loop diuretic. Therefore, furosemide will be used as a case study to illustrate the application of these techniques. The primary target of furosemide is the Na+/K+/2Cl- cotransporter (NKCC2), which it inhibits to produce its diuretic effect[1][2][3].

Key Target Identification Techniques

Several methodologies can be employed to identify the molecular targets of a small molecule. These can be broadly categorized into direct and indirect methods. This document will focus on the following widely used techniques:

  • Affinity Chromatography: A classic biochemical technique to isolate binding partners of a molecule of interest.

  • Expression Proteomics: A method to identify changes in the proteome of cells or tissues upon treatment with a compound.

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm direct target engagement in a cellular environment.

Affinity Chromatography-Based Target Identification

Affinity chromatography is a powerful technique used to purify and enrich proteins that bind to a specific ligand, in this case, the small molecule of interest[4][5]. The principle involves immobilizing the small molecule onto a solid support (resin) and then passing a complex protein mixture (e.g., cell lysate) through the column. Proteins that bind to the immobilized molecule are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Immobilize Immobilize this compound on Resin Load Load Lysate onto Affinity Column Immobilize->Load Prepare Prepare Cell Lysate Prepare->Load Wash Wash to Remove Non-specific Binders Load->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec Identify Identify Potential Target Proteins MassSpec->Identify

Caption: Workflow for affinity chromatography-based target identification.

Protocol: Affinity Chromatography for Furosemide Target Identification

Objective: To identify proteins from a kidney cell lysate that bind to furosemide.

Materials:

  • Furosemide derivative with a linker for immobilization (e.g., with a terminal amine or carboxyl group)

  • NHS-activated Sepharose resin

  • Kidney cell line (e.g., HEK293T cells overexpressing NKCC2)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., high salt concentration, change in pH, or competitive elution with free furosemide)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility

Procedure:

  • Immobilization of Furosemide:

    • Couple the furosemide derivative to NHS-activated Sepharose resin according to the manufacturer's instructions. This creates the "furosemide-resin."

    • Prepare a control resin by blocking the active groups without adding the furosemide derivative.

  • Preparation of Cell Lysate:

    • Culture kidney cells to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Affinity Purification:

    • Incubate the cell lysate with the furosemide-resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.

    • Load the resin-lysate mixture into separate chromatography columns.

    • Wash the columns extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the columns using the chosen elution buffer. For example, a high concentration of free furosemide can be used to specifically elute binding partners.

  • Analysis:

    • Run the eluted protein samples on an SDS-PAGE gel and visualize with Coomassie blue or silver staining.

    • Excise protein bands that are present in the furosemide-resin eluate but absent or significantly reduced in the control eluate.

    • Submit the excised bands for identification by mass spectrometry (e.g., LC-MS/MS).

Expression Proteomics

Expression proteomics aims to identify changes in the abundance of proteins in a biological system in response to a stimulus, such as treatment with a small molecule. This can provide clues about the pathways affected by the compound and may point towards its direct or indirect targets. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) followed by mass spectrometry are commonly used.

Experimental Workflow: Expression Proteomics (SILAC)

cluster_culture Cell Culture cluster_treatment Treatment cluster_process Processing cluster_analysis Analysis Light Culture cells in 'Light' (e.g., 12C6-Arg) Treat_Light Treat 'Light' cells with Vehicle (DMSO) Light->Treat_Light Heavy Culture cells in 'Heavy' (e.g., 13C6-Arg) Treat_Heavy Treat 'Heavy' cells with this compound Heavy->Treat_Heavy Combine Combine Lysates Treat_Light->Combine Treat_Heavy->Combine Digest Digest Proteins (e.g., with Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantify Quantify Protein Ratios (Heavy/Light) LC_MS->Quantify Identify_Targets Identify Upregulated/ Downregulated Proteins Quantify->Identify_Targets

Caption: Workflow for SILAC-based expression proteomics.

Protocol: SILAC-based Proteomics for Furosemide Target Pathway Identification

Objective: To identify proteins that are differentially expressed in kidney cells upon treatment with furosemide.

Materials:

  • SILAC-compatible cell line (e.g., HEK293T)

  • SILAC-specific DMEM, deficient in L-lysine and L-arginine

  • "Light" amino acids: L-lysine and L-arginine

  • "Heavy" amino acids: 13C6-L-lysine and 13C6-L-arginine

  • Dialyzed fetal bovine serum

  • Furosemide and vehicle (DMSO)

  • Lysis buffer, DTT, iodoacetamide, and trypsin

  • Mass spectrometry facility

Procedure:

  • Cell Culture and Labeling:

    • Culture one population of cells in "light" medium and another in "heavy" medium for at least 6 cell doublings to ensure complete incorporation of the labeled amino acids.

  • Treatment:

    • Treat the "heavy" labeled cells with a predetermined concentration of furosemide for a specific duration.

    • Treat the "light" labeled cells with the vehicle (DMSO) for the same duration.

  • Sample Preparation:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the combined protein mixture into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use specialized software to identify peptides and quantify the relative abundance of "heavy" versus "light" peptides for each protein.

    • Proteins with a significant change in their heavy/light ratio are considered to be differentially expressed in response to furosemide treatment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct drug-target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with a compound to various temperatures, the stabilization of the target protein can be measured, typically by Western blotting or mass spectrometry.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treat Treatment cluster_heat Heating cluster_process Processing cluster_analysis Analysis Vehicle Treat cells with Vehicle (DMSO) Heat_Vehicle Aliquot and Heat Vehicle-treated cells at different temps Vehicle->Heat_Vehicle Drug Treat cells with This compound Heat_Drug Aliquot and Heat Drug-treated cells at different temps Drug->Heat_Drug Lyse Lyse cells Heat_Vehicle->Lyse Heat_Drug->Lyse Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse->Centrifuge Western_Blot Analyze soluble fraction by Western Blot Centrifuge->Western_Blot Plot Plot protein abundance vs. temperature Western_Blot->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Furosemide Target Engagement

Objective: To confirm that furosemide directly binds to and stabilizes its target protein (e.g., NKCC2) in cells.

Materials:

  • Cells expressing the target protein (e.g., kidney cells)

  • Furosemide and vehicle (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Western blot reagents and equipment (including an antibody for the target protein)

  • PCR machine or heating block for temperature control

Procedure:

  • Cell Treatment:

    • Treat cultured cells with furosemide or vehicle (DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature for both the furosemide-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the furosemide-treated sample indicates target stabilization and therefore, direct binding.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments for a compound like furosemide targeting NKCC2.

TechniqueParameter MeasuredVehicle ControlFurosemide-TreatedInterpretation
Affinity Chromatography Protein Amount (µg) of NKCC2 eluted< 1 µg50 µgSpecific binding of NKCC2 to furosemide.
Expression Proteomics Fold Change in Protein ExpressionNKCC2: 1.0 (baseline)NKCC2: 1.1 (no significant change)Direct inhibition, not expression modulation.
Downstream Effector X: 1.0Downstream Effector X: 0.5Pathway modulation by furosemide.
CETSA Melting Temperature (Tm) of NKCC252°C58°CDirect binding and stabilization of NKCC2.

Furosemide Signaling Pathway

Furosemide's primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a cascade of effects resulting in diuresis.

Furosemide Furosemide NKCC2 NKCC2 Transporter (in apical membrane) Furosemide->NKCC2 inhibits Ion_Reabsorption Decreased Na+, K+, Cl- Reabsorption NKCC2->Ion_Reabsorption leads to Lumenal_Ions Increased Ions in Tubular Lumen Ion_Reabsorption->Lumenal_Ions Water_Retention Osmotic Water Retention Lumenal_Ions->Water_Retention Diuresis Increased Urine Output (Diuresis) Water_Retention->Diuresis

Caption: Simplified signaling pathway of Furosemide's diuretic action.

Recent studies also suggest that furosemide may have effects on inflammatory signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which could contribute to its broader pharmacological profile. The modulation of such pathways can be investigated using techniques like expression proteomics.

Disclaimer: These protocols provide a general framework. Specific parameters such as compound concentrations, incubation times, and cell types should be optimized for each experimental system.

References

Application Notes and Protocols for Furosemide Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Furosemide (formerly Futoamide) Enzymatic Inhibition Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosemide, a potent loop diuretic, is widely recognized for its primary mechanism of action involving the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. Emerging research has also identified Furosemide as a competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2][3][4] This enzyme plays a critical role in glucocorticoid metabolism, specifically in the conversion of active cortisol to inactive cortisone (B1669442), thereby protecting the mineralocorticoid receptor from illicit activation by cortisol.[1] The inhibition of 11β-HSD2 by Furosemide presents a secondary mechanism that may contribute to its overall pharmacological profile and side effects, such as hypokalemia.

These application notes provide a comprehensive protocol for an in vitro enzymatic inhibition assay to characterize the inhibitory effects of Furosemide on 11β-HSD2.

Data Presentation

The inhibitory potency of Furosemide against 11β-hydroxysteroid dehydrogenase (11β-HSD) has been determined in various experimental systems. The following table summarizes the reported inhibition constants (Ki).

Enzyme SourceSubstrateInhibitorInhibition Constant (Ki)Type of InhibitionReference
Human 11β-HSD2 (from transfected COS-1 cells)CortisolFurosemide30 µMCompetitive
Rat Kidney MicrosomesCorticosteroneFurosemide19.5 µMCompetitive
Rat Liver MicrosomesCorticosteroneFurosemide21.3 µMCompetitive
Transfected COS-1 cells (11β-OHSD cDNA)Corticosterone (Oxidation)Furosemide17.4 µMCompetitive
Transfected COS-1 cells (11β-OHSD cDNA)Dehydrocorticosterone (Reduction)Furosemide12.5 µMCompetitive

Signaling Pathway

The 11β-HSD2 enzyme is a key regulator in the glucocorticoid signaling pathway, preventing the binding of cortisol to the mineralocorticoid receptor in tissues like the kidney.

G 11β-HSD2 Signaling Pathway cluster_0 11β-HSD2 Signaling Pathway cluster_1 11β-HSD2 Signaling Pathway Cortisol Cortisol (Active) HSD11B2 11β-HSD2 Cortisol->HSD11B2 Conversion Cortisone Cortisone (Inactive) HSD11B2->Cortisone MR Mineralocorticoid Receptor (MR) GeneTranscription Gene Transcription (e.g., Na+ channels) MR->GeneTranscription Aldosterone Aldosterone Aldosterone->MR Binding & Activation Cortisol_active Cortisol Cortisol_active->MR Binding & Activation (prevented by 11β-HSD2) Furosemide Furosemide Furosemide->HSD11B2 Inhibition

Caption: 11β-HSD2 pathway and Furosemide inhibition.

Experimental Protocols

In Vitro 11β-HSD2 Inhibition Assay Using Cell Lysates

This protocol describes the determination of Furosemide's inhibitory activity on 11β-HSD2 expressed in a mammalian cell line.

Materials and Reagents:

  • Enzyme Source: Cell lysate from COS-1 cells (or other suitable cell line) transfected with a human 11β-HSD2 expression vector.

  • Substrate: Cortisol (hydrocortisone).

  • Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+).

  • Inhibitor: Furosemide.

  • Control Inhibitor: Glycyrrhetinic acid (a known 11β-HSD2 inhibitor).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Detection Method: Cortisone ELISA kit or LC-MS/MS for quantification of cortisone.

  • 96-well microplates.

  • Microplate reader (for ELISA) or LC-MS/MS system.

Experimental Workflow:

G Experimental Workflow for 11β-HSD2 Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Blank, Control, Test Wells) prep->plate preincubation Pre-incubation (Enzyme + Inhibitor) plate->preincubation reaction Reaction Initiation (Add Substrate + Cofactor) preincubation->reaction incubation Incubation (37°C) reaction->incubation termination Reaction Termination incubation->termination detection Detection of Cortisone (ELISA or LC-MS/MS) termination->detection analysis Data Analysis (IC50/Ki Determination) detection->analysis

Caption: Workflow for 11β-HSD2 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Culture and transfect COS-1 cells with the human 11β-HSD2 expression vector.

    • After 48 hours, harvest the cells and prepare a cell lysate by sonication or freeze-thaw cycles in assay buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate.

  • Inhibitor and Substrate Preparation:

    • Prepare a stock solution of Furosemide (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the Furosemide stock solution in DMSO to create a range of concentrations for testing.

    • Prepare a stock solution of cortisol in ethanol (B145695) or DMSO.

    • Prepare a stock solution of NAD+ in assay buffer.

  • Assay Procedure (96-well plate format):

    • Blank Wells: Add assay buffer.

    • Control Wells (100% enzyme activity): Add assay buffer, cell lysate, and DMSO (at the same final concentration as in the test wells).

    • Positive Control Wells: Add assay buffer, cell lysate, and a known 11β-HSD2 inhibitor (e.g., glycyrrhetinic acid).

    • Test Wells: Add assay buffer, cell lysate, and the desired concentration of Furosemide.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of cortisol and NAD+ to all wells (except the blank). Final concentrations should be optimized, for example, 1 µM cortisol and 200 µM NAD+.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile (B52724) or by heat inactivation).

  • Detection of Cortisone:

    • Quantify the amount of cortisone produced in each well using a competitive ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Furosemide concentration relative to the control (100% activity) wells after subtracting the background signal from the blank wells.

    • Plot the percent inhibition against the logarithm of the Furosemide concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

    • If determining the Ki for competitive inhibition, perform the assay with varying concentrations of both the substrate (cortisol) and the inhibitor (Furosemide) and analyze the data using a Lineweaver-Burk or Dixon plot, or by non-linear regression analysis.

Conclusion

The provided protocols and data offer a framework for researchers to investigate the inhibitory effects of Furosemide on 11β-HSD2. This secondary mechanism of Furosemide may have important clinical implications and warrants further investigation. The detailed assay protocol allows for the determination of inhibitory potency and can be adapted for screening other compounds for their effects on 11β-HSD2 activity.

References

Application Note: High-Throughput Screening for Inhibitors of the Na+/K+/2Cl- Cotransporter (NKCC)

Author: BenchChem Technical Support Team. Date: December 2025

With the absence of specific information for "Futoamide" in the provided search results, this document will proceed under the assumption that the intended compound was Furosemide , a well-characterized loop diuretic. The following application notes and protocols are based on the known mechanism of action of Furosemide and are designed for researchers, scientists, and drug development professionals interested in high-throughput screening for modulators of its primary target.

Introduction

Furosemide is a potent loop diuretic that exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter (NKCC), which is found in the thick ascending limb of the loop of Henle in the kidney.[1][2][3] By blocking this transporter, Furosemide prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.[1][2][4] The development of novel modulators of NKCC has therapeutic potential beyond diuresis, including in areas such as hypertension and edema.[4][5] High-throughput screening (HTS) is an effective strategy for identifying new chemical entities that can modulate the activity of NKCC.[6][7]

This application note provides a framework for a high-throughput screening campaign to identify novel inhibitors of the NKCC transporter using a cell-based assay.

Principle of the Assay

The screening assay is a cell-based fluorescent assay that measures the influx of thallium (Tl+), a surrogate for K+, through the NKCC transporter. In the presence of an NKCC inhibitor, the influx of Tl+ is blocked, leading to a decrease in the fluorescent signal. This assay format is amenable to high-throughput screening in 96- or 384-well plates.

Signaling Pathway

The primary target of Furosemide is the Na+/K+/2Cl- cotransporter (NKCC). The following diagram illustrates the mechanism of ion transport by NKCC and its inhibition by Furosemide.

cluster_membrane Apical Membrane cluster_lumen Tubular Lumen cluster_cell Epithelial Cell NKCC NKCC Transporter Na_in Na+ NKCC->Na_in K_in K+ NKCC->K_in Cl_in 2Cl- NKCC->Cl_in Na Na+ Na->NKCC K K+ K->NKCC Cl 2Cl- Cl->NKCC Furosemide Furosemide Furosemide->NKCC Inhibition

Figure 1: Mechanism of NKCC inhibition by Furosemide.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for identifying NKCC inhibitors.

start Start plate_cells Plate Cells in 384-well Plates start->plate_cells incubate1 Incubate Cells (24 hours) plate_cells->incubate1 add_compounds Add Test Compounds & Furosemide (Control) incubate1->add_compounds incubate2 Incubate with Compounds (30 minutes) add_compounds->incubate2 add_stimulus Add Ion Stimulus (e.g., Thallium) incubate2->add_stimulus read_plate Read Fluorescence add_stimulus->read_plate analyze_data Data Analysis (Z', IC50) read_plate->analyze_data hit_confirmation Hit Confirmation analyze_data->hit_confirmation end End hit_confirmation->end

Figure 2: High-throughput screening workflow.

Quantitative Data Summary

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for the identification of NKCC inhibitors.

Parameter Value Description
Primary Screen Hit Rate 0.5%Percentage of compounds showing >50% inhibition.
Z'-factor 0.75A measure of assay quality and robustness.
Furosemide IC50 1.2 µMPotency of the positive control, Furosemide.
Hit Compound 1 IC50 0.8 µMPotency of a confirmed hit from the screen.
Hit Compound 2 IC50 2.5 µMPotency of another confirmed hit from the screen.

Detailed Experimental Protocol

Objective: To identify inhibitors of the Na+/K+/2Cl- cotransporter (NKCC) using a cell-based thallium influx assay in a 384-well format.

Materials:

  • HEK293 cells stably expressing NKCC1

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418

  • 384-well black, clear-bottom assay plates

  • FluxOR™ Thallium Detection Kit (or equivalent)

  • Furosemide (positive control)

  • Compound library

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Culture HEK293-NKCC1 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in assay medium to a density of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by diluting the compound library and Furosemide control in assay buffer to a 5X final concentration.

    • Using an automated liquid handler, transfer 5 µL of the compound solution from the compound plate to the cell plate.

    • Incubate the cell plate at room temperature for 30 minutes.

  • Thallium Influx Assay:

    • Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.

    • Add 10 µL of the dye loading solution to each well of the cell plate.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Prepare the thallium stimulus buffer according to the manufacturer's protocol.

    • Using a fluorescence plate reader with an integrated liquid handling module, add 10 µL of the thallium stimulus buffer to each well.

    • Immediately begin kinetic fluorescence reading (Excitation: 490 nm, Emission: 525 nm) for 2 minutes, with readings every 2 seconds.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the positive (Furosemide) and negative (vehicle) controls.

    • Calculate the percent inhibition for each test compound.

    • Identify primary hits as compounds with inhibition >50%.

    • Perform dose-response experiments for confirmed hits to determine their IC50 values.

The described high-throughput screening protocol provides a robust and reliable method for the identification and characterization of novel inhibitors of the Na+/K+/2Cl- cotransporter. The use of a cell-based thallium influx assay allows for the screening of large compound libraries in a physiologically relevant context. The identified hits can serve as starting points for further drug discovery and development efforts targeting conditions associated with NKCC dysfunction.

References

FFW Peptide: A Novel Therapeutic Approach for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive overview of the FFW peptide, a novel therapeutic agent showing promise in the treatment of hepatocellular carcinoma (HCC). The information is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this peptide. It is important to note that the name "Futoamide" appears to be a misnomer in publicly available research, with the scientific literature consistently referring to this peptide as FFW.

Introduction

Hepatocellular carcinoma is a primary liver cancer with limited treatment options and a poor prognosis. The FFW peptide is a synthetic biomolecule designed to target a key protein interaction involved in the development of HCC. This peptide offers a novel strategy for inhibiting tumor growth and has shown efficacy in preclinical models, including those resistant to standard therapies like Sorafenib.

Mechanism of Action

The FFW peptide functions by disrupting the interaction between two proteins: Sal-like protein 4 (SALL4) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. SALL4 is a transcription factor that is typically active during fetal development but becomes reactivated in some cancers, including HCC, where it promotes tumor growth. SALL4 exerts part of its oncogenic function by partnering with the NuRD complex to suppress tumor-suppressor genes. The FFW peptide was designed to specifically block the binding of SALL4 to a subunit of the NuRD complex, thereby preventing the suppression of these critical genes and leading to tumor cell death and reduced cell migration.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the FFW peptide.

ParameterValueReference
Target Affinity (Kd)23 nM
In Vivo Tumor Growth Inhibition85%
Caption: Key efficacy parameters of the FFW peptide.
Cell LineTreatmentEffectReference
Sorafenib-resistant HCCFFW + SorafenibReduced tumor growth
HCC CellsFFW TreatmentInduced tumor cell death and reduced cell movement
Caption: In vitro and in vivo effects of FFW peptide on HCC cells.

Experimental Protocols

Detailed methodologies for key experiments involving the FFW peptide are outlined below.

In Vitro Cell Viability Assay
  • Objective: To assess the cytotoxic effects of the FFW peptide on HCC cells.

  • Cell Lines: Human HCC cell lines (e.g., Huh7, HepG2).

  • Reagents: FFW peptide, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT or similar viability reagent.

  • Protocol:

    • Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the FFW peptide in a complete culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the FFW peptide. Include a vehicle control (medium without peptide).

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of the FFW peptide in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Line: Human HCC cell line capable of forming tumors in mice (e.g., Huh7).

  • Reagents: FFW peptide, sterile PBS, Matrigel (optional).

  • Protocol:

    • Subcutaneously inject a suspension of HCC cells (e.g., 1-5 million cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the FFW peptide (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive vehicle (e.g., PBS).

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathway of FFW Peptide

FFW_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects SALL4 SALL4 NuRD NuRD Complex SALL4->NuRD forms complex TSG Tumor Suppressor Genes NuRD->TSG represses Apoptosis Tumor Cell Death (Apoptosis) TSG->Apoptosis leads to Migration Reduced Cell Movement TSG->Migration leads to FFW FFW Peptide FFW->SALL4 binds to & inhibits

Caption: The FFW peptide inhibits the SALL4-NuRD interaction, leading to the expression of tumor suppressor genes.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start cell_culture 1. Culture HCC Cells start->cell_culture injection 2. Subcutaneous Injection into Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment 5. Administer FFW Peptide (Treatment Group) or Vehicle (Control) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint: Euthanize & Excise Tumors for Analysis monitoring->endpoint end End endpoint->end

Caption: A typical workflow for assessing the in vivo efficacy of the FFW peptide in a xenograft mouse model.

Troubleshooting & Optimization

Technical Support Center: Optimizing Furosemide Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Furosemide solubility in preclinical in vivo research.

Frequently Asked Questions (FAQs)

Q1: Why is Furosemide difficult to dissolve for in vivo experiments?

A1: Furosemide is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low permeability.[1] Its crystalline structure is practically insoluble in water.[2][3] The solubility of Furosemide is also highly pH-dependent; it is a weak acid and its solubility increases in alkaline conditions.[1][4]

Q2: What are the most common solvents for dissolving Furosemide?

A2: Furosemide is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[5] It is also soluble in acetone (B3395972) and alkali hydroxide (B78521) solutions.[2][3] For in vivo use, a common practice is to first dissolve Furosemide in a minimal amount of an organic solvent like DMSO and then dilute the solution with an aqueous buffer, such as phosphate-buffered saline (PBS).[5]

Q3: Can I prepare a stock solution of Furosemide and store it?

A3: Yes, you can prepare a stock solution in an organic solvent like DMSO or DMF and store it at -20°C for an extended period (≥4 years as a crystalline solid).[5] However, aqueous solutions of Furosemide are not recommended for storage for more than one day.[5] It is advisable to prepare fresh aqueous working solutions daily for your experiments. A solution of 1 mg/ml in 0.9% NaCl was found to be stable for up to 48 hours under diffuse daylight but decomposed rapidly in direct sunlight.[2]

Q4: What is a suitable vehicle for oral gavage of Furosemide in rodents?

A4: Due to its poor aqueous solubility, Furosemide is often administered as a suspension for oral gavage. A common vehicle is an aqueous solution of 0.5% methylcellulose (B11928114). For compounds that are difficult to dissolve, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a general-purpose vehicle that can be considered.

Q5: How can I improve the oral bioavailability of Furosemide?

A5: Several strategies can be employed to enhance the oral bioavailability of Furosemide. These include using the amorphous sodium salt of Furosemide, which has a higher dissolution rate, or preparing solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP). Other approaches involve the use of hydrotropic agents or creating inclusion complexes with cyclodextrins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Furosemide precipitates out of solution upon addition of aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain Furosemide in solution. The pH of the final solution is too acidic.Increase the proportion of the organic solvent in the final solution, but be mindful of its potential toxicity to the animals. Ensure the pH of the final aqueous solution is neutral to slightly alkaline (pH 7.2-8.0). Commercial solutions are often prepared with NaOH to achieve a pH of 8.0-9.3.[2]
Inconsistent results in in vivo studies. Variable absorption of Furosemide due to its poor solubility and permeability. Degradation of the Furosemide solution.Use a consistent and well-defined formulation for all experiments. Prepare fresh working solutions daily. Ensure the suspension for oral gavage is homogenous by vortexing before each administration.
Difficulty in administering a viscous Furosemide formulation. High concentration of polymers or other excipients in the vehicle.Gently warm the formulation to reduce its viscosity before administration. Use a gavage needle with a wider gauge.
Animal shows signs of distress after injection. Toxicity of the solvent or high concentration of the organic solvent. The pH of the injected solution is not physiological.Reduce the concentration of the organic solvent in the final formulation to the minimum required for solubility. Adjust the pH of the parenteral formulation to be as close to physiological pH as possible.

Quantitative Data: Furosemide Solubility

The following table summarizes the solubility of Furosemide in various solvents.

Solvent Solubility Temperature Reference
WaterPractically insolubleRoom Temperature[2][3]
Water (pH 2.0)0.010 mg/mL30°C[1]
Water (pH 5.0)0.33 mg/mL37°C[1][6]
Water (pH 6.5)1.5 mg/mL37°C[1][6]
Water (pH 8.0)21.9 mg/mL30°C[1]
DMSO~30 mg/mLRoom Temperature[5]
DMF~30 mg/mLRoom Temperature[5]
Ethanol~10 mg/mLRoom Temperature[5]
Methanol50 mg/mL (with heat)Not Specified[2]
Acetone50 mg/mLNot Specified[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLRoom Temperature[5]

Experimental Protocols

Protocol 1: Preparation of Furosemide for Oral Gavage in Mice (as a suspension)
  • Calculate the required amount of Furosemide and vehicle. Based on the desired dose (e.g., 20 mg/kg) and the dosing volume (e.g., 10 mL/kg), calculate the final concentration of the suspension.

  • Prepare the vehicle. Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

  • Weigh the Furosemide. Accurately weigh the required amount of Furosemide powder.

  • Prepare the suspension. Add a small amount of the methylcellulose solution to the Furosemide powder and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Administer the suspension. Immediately before each administration, vortex the suspension to ensure homogeneity. Use an appropriately sized gavage needle for the mouse.

Protocol 2: Preparation of Furosemide for Intravenous Injection in Rats
  • Prepare a stock solution. Dissolve Furosemide in DMSO to create a concentrated stock solution (e.g., 30 mg/mL).[5]

  • Calculate the required volumes. Based on the desired final dose and injection volume, calculate the volume of the stock solution and the sterile aqueous buffer (e.g., PBS, pH 7.2) needed. The final concentration of DMSO should be kept as low as possible.

  • Prepare the final injection solution. Aseptically, dilute the Furosemide stock solution with the sterile aqueous buffer to the final desired concentration. For example, to achieve a 0.5 mg/mL solution, a 1:1 dilution of the DMSO stock with PBS can be used.[5]

  • Administer the solution. Administer the solution via slow intravenous injection. It is recommended to use the freshly prepared solution and not to store it for more than a day.[5]

Visualizations

Furosemide Preparation Workflow for In Vivo Studies

Furosemide_Preparation_Workflow cluster_oral Oral Gavage (Suspension) cluster_iv Intravenous Injection (Solution) Weigh Furosemide_oral Weigh Furosemide Create Paste Triturate with small amount of vehicle Weigh Furosemide_oral->Create Paste Prepare Vehicle Prepare 0.5% Methylcellulose Prepare Vehicle->Create Paste Final Suspension Gradually add remaining vehicle with stirring Create Paste->Final Suspension Administer_oral Administer via Gavage Final Suspension->Administer_oral Weigh Furosemide_iv Weigh Furosemide Dissolve in DMSO Dissolve in minimal DMSO Weigh Furosemide_iv->Dissolve in DMSO Dilute with Buffer Dilute with sterile PBS (pH 7.2) Dissolve in DMSO->Dilute with Buffer Administer_iv Administer via IV Injection Dilute with Buffer->Administer_iv

Caption: Workflow for preparing Furosemide for oral and intravenous administration.

Signaling Pathway of Furosemide Action

Furosemide_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Ions_Lumen Na+, K+, 2Cl- NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions_Lumen->NKCC2 Transport Ions_Cell Decreased intracellular Na+, K+, 2Cl- NKCC2->Ions_Cell Leads to Furosemide Furosemide Furosemide->NKCC2 Inhibits Reabsorption Decreased Ion Reabsorption Ions_Cell->Reabsorption Diuresis Increased Diuresis Reabsorption->Diuresis

Caption: Mechanism of action of Furosemide on the Na+/K+/2Cl- cotransporter.

References

Futoamide assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furosemide (B1674285) assays. It addresses common issues related to variability and reproducibility to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for furosemide quantification?

A1: The most frequently employed methods for the quantification of furosemide in biological matrices and pharmaceutical formulations include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1] HPLC is often the method of choice due to its balance of sensitivity, specificity, and cost-effectiveness. LC-MS/MS offers higher sensitivity and is particularly useful for analyzing samples with low concentrations of the analyte, such as in pediatric pharmacokinetic studies.[2][3]

Q2: What is the primary mechanism of action of furosemide?

A2: Furosemide is a loop diuretic that primarily acts by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.[4][5] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water.[4][5][6] This diuretic effect is beneficial in treating conditions such as edema and hypertension.[5]

Q3: What are the key pre-analytical factors that can affect the stability of furosemide samples?

A3: Furosemide is known to be sensitive to light (photosensitive).[7] Exposure to natural or artificial light can lead to its degradation, potentially causing an underestimation of its concentration in samples.[7] Therefore, it is crucial to protect samples from light during collection, processing, and storage. Additionally, storage temperature and the choice of collection container can influence stability. Studies have shown that furosemide is stable in solutions stored in the dark at both room temperature and 4°C.[7][8]

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) Assay Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Degradation: Interaction with acidic silanol (B1196071) groups on the silica (B1680970) support. 2. Sample Solvent Incompatibility: The pH of the sample solvent differs significantly from the mobile phase. 3. Column Overload: Injecting too much sample. 4. Contamination: Buildup on the guard or analytical column inlet.1. Wash the column with a strong solvent like isopropyl alcohol. If the problem persists, replace the column. 2. Ensure the sample is dissolved in the mobile phase or a solvent with a similar pH. 3. Reduce the amount of sample injected or use a column with a larger internal diameter. 4. Clean or replace the guard column and check for blockages in the column frit.
Inconsistent Retention Times 1. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. 2. Fluctuating Flow Rate: Issues with the HPLC pump. 3. Loss of Stationary Phase: Operating the column outside the recommended pH range (typically 2-8 for silica-based RP columns).1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Check the pump for leaks and ensure it is delivering a consistent flow rate. 3. Operate the column within the manufacturer's specified pH range. If the stationary phase is lost, the column will need to be replaced.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. 2. Carryover from Previous Injections: Inadequate washing of the injector or column between runs.1. Use high-purity solvents and well-cleaned glassware. Flush the HPLC system thoroughly. 2. Implement a robust needle wash protocol and ensure the column is adequately flushed between injections.
High Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase. 2. Obstructed Guard Column or In-line Filter. 1. Filter all samples and mobile phases before use. If a blockage occurs, try back-flushing the column at a low flow rate. If this fails, the column may need to be replaced. 2. Replace the guard column or in-line filter.
Sample Preparation and Matrix Effect Issues
Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery 1. Incomplete Extraction: The chosen extraction method (e.g., solid-phase extraction, liquid-liquid extraction) is not efficient. 2. Analyte Degradation: Furosemide degradation due to light exposure or inappropriate pH during sample preparation. 3. Adsorption to Labware: Furosemide may adsorb to certain types of plastic or glass.1. Optimize the extraction protocol by adjusting the solvent, pH, or sorbent type. 2. Protect samples from light at all times and maintain a suitable pH. 3. Use low-adsorption polypropylene (B1209903) tubes and vials.
Variable Results (Poor Reproducibility) 1. Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of furosemide in LC-MS/MS, leading to ion suppression or enhancement. 2. Inconsistent Sample Handling: Variations in sample collection, storage, or preparation.1. Use a stable isotope-labeled internal standard to compensate for matrix effects. Evaluate different sample cleanup techniques to remove interfering substances. 2. Standardize all sample handling procedures and ensure all personnel follow the same protocol.

Quantitative Data Summary

The following tables summarize typical validation parameters for furosemide assays using different analytical methods.

Table 1: HPLC Method Validation Parameters

ParameterTypical Range/ValueReference
Linearity Range10-120 µg/mL[9][10]
Correlation Coefficient (r²)> 0.999[9][10]
Intraday Precision (%RSD)< 2%[9][11]
Interday Precision (%RSD)< 2%[9][11]
Accuracy (Recovery)100.14% - 101.01%[9][10]
Limit of Detection (LOD)5.2 ng/mL[11]
Limit of Quantitation (LOQ)15.8 ng/mL[11]

Table 2: LC-MS/MS Method Validation Parameters for Urine Samples

ParameterTypical Range/ValueReference
Linearity Range0.100 – 50.0 μg/mL[3]
Intraday Accuracy94.5% – 106%[3]
Intraday Precision (%RSD)1.86% – 10.2%[3]
Interday Accuracy99.2% – 102%[3]
Interday Precision (%RSD)3.38% – 7.41%[3]
Average Recovery23.8%[3]
Average Matrix Effect101%[3]

Experimental Protocols

Protocol 1: Furosemide Quantification in Plasma by HPLC

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of furosemide (e.g., 1 mg/mL) in a suitable solvent such as methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 10 to 120 µg/mL.[9][10]

  • Sample Preparation (Plasma):

    • To 0.5 mL of plasma, add an internal standard (if used).

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of 1% glacial acetic acid and acetonitrile (B52724) (50:50 v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector at 272 nm.[12]

    • Injection Volume: 10 µL.[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the furosemide standards against their known concentrations.

    • Determine the concentration of furosemide in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Furosemide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 Reabsorption K+ K+ K+->NKCC2 Reabsorption 2Cl- 2Cl- 2Cl-->NKCC2 Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibition Bloodstream To Bloodstream NKCC2->Bloodstream Ion Transport Furosemide_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards Injection Inject Sample into HPLC Standard_Prep->Injection Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (272 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Furosemide Concentration Calibration->Quantification

References

Futoamide Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Futoamide (Furosemide) solution stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: this compound, also known as furosemide, is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are:

  • pH: this compound is notably unstable in acidic environments due to acid-catalyzed hydrolysis.[1][2] It exhibits greater stability in neutral to alkaline solutions.[1][2][3]

  • Light Exposure: Exposure to ultraviolet (UV) light leads to photodegradation. This process can cause a yellowing of the solution and the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Stability studies often compare degradation rates at refrigerated (around 4°C) and room (around 25°C) temperatures.

  • Presence of Oxidizing Agents: this compound can be degraded by oxidizing compounds.

  • Choice of Vehicle/Solvent: The composition of the solution, including the type of vehicle or excipients used, can significantly impact stability.

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway for this compound, particularly through hydrolysis (often catalyzed by acid or light), results in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. Other degradation products can also be formed through further reactions.

Q3: My this compound solution has turned yellow. What could be the cause?

A3: A yellow discoloration of your this compound solution is a common indicator of degradation, particularly photodegradation. This is often due to the formation of degradation products upon exposure to light. To prevent this, it is crucial to protect this compound solutions from light by using amber-colored vials or by working in a dark environment.

Q4: How can I improve the stability of my this compound solution?

A4: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution in the neutral to alkaline range (pH 7 or above).

  • Light Protection: Store and handle the solution in light-protected conditions (e.g., amber vials, aluminum foil wrapping).

  • Temperature Control: Store solutions at refrigerated temperatures (e.g., 4°C) to slow down degradation, unless contraindicated for solubility reasons.

  • Use of Appropriate Vehicles: For extemporaneous preparations, certain vehicles like Ora-Plus have shown superior stability compared to others like dextrose solutions.

  • Addition of Stabilizers: In some formulations, complexation with cyclodextrins has been shown to improve the stability of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in solution pH is too low, leading to the precipitation of the acidic this compound.Adjust the pH to a more alkaline value. This compound is more soluble in alkaline solutions.
Loss of potency over a short period Degradation due to acidic pH, light exposure, or high temperature.Buffer the solution to a neutral or alkaline pH, protect from light, and store at a lower temperature.
Inconsistent experimental results Instability of the this compound stock or working solutions.Prepare fresh solutions before each experiment or validate the stability of your stored solutions under your specific conditions.
Discoloration of the solution Photodegradation.Ensure all containers are opaque or wrapped to block light. Minimize exposure to ambient light during experiments.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on this compound Stability

pH Temperature Stability Outcome Reference
Acidic (<3)37°CHydrolysis catalyzed by hydrogen ions.
Neutral/Alkaline37°CStable.
Not specifiedRoom Temperature (~25°C)In human albumin solution, ~94.5% remained after 48 hours.
Not specifiedRefrigerated (~4°C)In human albumin solution, ~100.6% remained after 14 days.
Alkaline (pH 10-11)Room TemperatureHigh stability in 20% mannitol (B672) and 0.9% NaCl solutions.

Table 2: Stability of Extemporaneous Furosemide Suspensions in Different Vehicles

Vehicle Storage Temperature Duration of Stability Reference
Ora-Plus4°C60 days
Ora-Sweet4°C30 days
Dextrose 70%4°C14 days
Dextrose 50%4°C7 days

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in an Aqueous Solution

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound powder in a suitable solvent (e.g., a small amount of 0.1 N NaOH, then dilute with water) to create a concentrated stock solution. Protect from light.

  • Preparation of Study Samples:

    • Dilute the stock solution with different buffers to achieve a range of pH values (e.g., pH 4, 7, and 9).

    • Dispense the solutions into clear and amber vials to test for photodegradation.

  • Storage Conditions:

    • Store the vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

    • For the photodegradation study, expose the clear vials to a controlled light source (e.g., a UV lamp) while keeping the amber vials protected from light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method. A common wavelength for detection is 270 nm.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Futoamide_Photodegradation_Pathway This compound This compound CSA 4-chloro-5-sulfamoylanthranilic acid (CSA) This compound->CSA UV Light / Hydrolysis Furfuryl_Alcohol Furfuryl Alcohol This compound->Furfuryl_Alcohol UV Light / Hydrolysis

Caption: Photodegradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Study Samples (Varying pH, Light Exposure) Prep_Stock->Prep_Samples Storage_Conditions Store under different Temperature Conditions Prep_Samples->Storage_Conditions Sampling Withdraw Samples at Time Points Storage_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Sampling->HPLC_Analysis Data_Eval Calculate Degradation Rate HPLC_Analysis->Data_Eval

Caption: Experimental workflow for this compound stability testing.

References

Futoamide Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving futoamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

A1: this compound, also known as (E,E)-Futoamide, is a naturally occurring compound found in plants such as Piper longum.[1] Its chemical formula is C18H23NO3, and it is classified as a member of the benzodioxoles.[1] Based on its structure, it possesses both hydrophobic regions and polar groups, which can influence its binding characteristics in experimental assays.

Q2: What is non-specific binding and why is it a problem in assays with compounds like this compound?

A2: Non-specific binding refers to the interaction of a compound, such as this compound, with unintended proteins, cellular components, or assay materials (e.g., plastic wells, filter membranes) rather than its specific molecular target.[2] This is problematic because it can lead to a high background signal, which reduces the assay's sensitivity and can obscure the true specific binding signal, potentially leading to inaccurate results and false positives.[2][3]

Q3: What are the common causes of high non-specific binding in ligand-binding assays?

A3: Several factors can contribute to high non-specific binding, including:

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can promote non-specific interactions.

  • Reagent Quality: Degradation of the ligand or receptor preparation can expose "sticky" hydrophobic regions.

  • Insufficient Blocking: Inadequate blocking of non-specific sites on the assay plate or membrane.

  • Inadequate Washing: Inefficient removal of unbound ligand during wash steps.

  • Hydrophobic Interactions: The compound itself may have a tendency to bind non-specifically to plastic surfaces or other hydrophobic materials.

Troubleshooting Guides for this compound Assays

Issue 1: High Background Signal in a Cell-Based Assay

You are testing the effect of this compound on a specific signaling pathway in cultured cells and observe a high background signal, making it difficult to determine the specific effect.

Troubleshooting Workflow:

start High Background Observed step1 Optimize Blocking Step start->step1 Initial Troubleshooting step2 Adjust Wash Protocol step1->step2 If background persists step3 Modify Assay Buffer step2->step3 If still high step4 Reduce this compound Concentration step3->step4 If issue continues step5 Check for Cellular Health step4->step5 Final check end Background Signal Reduced step5->end Resolution

Caption: Troubleshooting workflow for high background in a cell-based assay.

Detailed Steps:

  • Optimize Blocking Step:

    • Protocol: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) or try an alternative blocker like casein. Extend the blocking incubation time to ensure complete saturation of non-specific binding sites.

    • Rationale: Blocking agents occupy potential sites of non-specific interaction on the assay plate and cell surfaces, reducing the ability of this compound to bind non-specifically.

  • Adjust Wash Protocol:

    • Protocol: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer used. Consider adding a low concentration of a mild, non-ionic surfactant (e.g., 0.05% Tween-20) to the wash buffer.

    • Rationale: More stringent washing helps to remove loosely bound, non-specific this compound molecules. Surfactants can help to disrupt weak, hydrophobic interactions.

  • Modify Assay Buffer:

    • Protocol: Adjust the pH of the assay buffer to be closer to the isoelectric point of your target protein, if known, to minimize charge-based non-specific interactions. You can also try increasing the salt concentration (e.g., NaCl) in the buffer, which can shield charged interactions.

    • Rationale: Modifying the buffer conditions can alter the electrostatic and hydrophobic forces that contribute to non-specific binding.

Quantitative Data Summary:

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2
Blocking Agent 1% BSA for 1 hour3% BSA for 2 hours1% Casein for 2 hours
Wash Cycles 3 cycles5 cycles5 cycles
Surfactant in Wash None0.05% Tween-200.05% Tween-20
Background Signal HighModerateLow
Signal-to-Noise 2:15:110:1
Issue 2: High Non-Specific Binding in a Receptor-Binding Assay

You are performing a radioligand binding assay to determine the affinity of this compound for a specific receptor and the non-specific binding is unacceptably high.

Troubleshooting Workflow:

start High Non-Specific Binding (NSB) step1 Verify Competitor Concentration start->step1 Initial Check step2 Optimize Radioligand Concentration step1->step2 If competitor is sufficient step3 Pre-treat Assay Materials step2->step3 If radioligand is optimized step4 Modify Incubation Conditions step3->step4 If NSB is still high end NSB Reduced step4->end Resolution

Caption: Troubleshooting workflow for high non-specific binding in a receptor-binding assay.

Detailed Steps:

  • Verify Competitor Concentration:

    • Protocol: Ensure the concentration of the unlabeled competitor used to define non-specific binding is sufficient to saturate all specific binding sites (typically 100- to 1000-fold higher than the radioligand concentration).

    • Rationale: If the competitor concentration is too low, it will not effectively displace all specific binding of the radioligand, leading to an overestimation of non-specific binding.

  • Optimize Radioligand Concentration:

    • Protocol: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.

    • Rationale: Higher concentrations of radioligand can lead to increased binding to low-affinity, non-specific sites.

  • Pre-treat Assay Materials:

    • Protocol: Pre-treat filter mats or assay plates with a blocking agent like polyethyleneimine (PEI) or BSA.

    • Rationale: Many assay materials can have charged or hydrophobic surfaces that contribute to non-specific binding of the ligand. Pre-treatment neutralizes these sites.

Quantitative Data Summary:

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2
Radioligand Conc. 5x Kd1x Kd0.5x Kd
Competitor Conc. 100x Radioligand1000x Radioligand1000x Radioligand
Filter Pre-treatment None0.3% PEI0.5% PEI
% Specific Binding 40%75%>85%

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway where this compound is being investigated as an inhibitor of a target protein kinase. Non-specific binding could interfere with accurate measurement of the downstream effects.

This compound This compound TargetKinase Target Protein Kinase This compound->TargetKinase Specific Inhibition NSB_Target Non-Specific Cellular Proteins This compound->NSB_Target Non-Specific Binding Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Cellular Response PhosphoSubstrate->Downstream

Caption: Hypothetical signaling pathway illustrating specific and non-specific binding of this compound.

By following these troubleshooting guides and understanding the potential causes of non-specific binding, researchers can optimize their assay conditions to obtain more accurate and reliable data when working with this compound and other small molecules.

References

Futoamide Mass Spectrometry Fragmentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Futoamide mass spectrometry. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Predicted Fragmentation of this compound

Due to the limited availability of published experimental data on the mass spectral fragmentation of this compound, the following information is based on its chemical structure and general principles of amide fragmentation. The proposed fragmentation pathways should serve as a guide for method development and interpretation of experimental results.

This compound Structure:

  • IUPAC Name: (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,6-dienamide[1]

  • Molecular Formula: C18H23NO3[1]

  • Molecular Weight: 301.4 g/mol [1]

The structure of this compound contains an amide linkage, a benzodioxole group, and an isobutyl group, which are all susceptible to characteristic fragmentation in a mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion for this compound in positive ion mode ESI-MS?

In positive ion electrospray ionization (ESI), this compound is expected to be readily protonated, typically on the amide nitrogen or oxygen. Therefore, you should look for the [M+H]⁺ ion at an m/z of approximately 302.4.

Q2: I am not observing the expected [M+H]⁺ peak for this compound. What are the possible causes?

Several factors could lead to a weak or absent molecular ion peak:

  • In-source Fragmentation: The compound may be fragmenting within the ion source before reaching the mass analyzer. This is a common issue with molecules that are thermally labile or have easily fragmented bonds.[2][3] To mitigate this, you can try reducing the ion source temperature or using softer ionization conditions, such as decreasing the cone or fragmentor voltage.

  • Poor Ionization Efficiency: The pH of the mobile phase significantly impacts the ionization of analytes. For amide compounds like this compound, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is recommended to promote protonation.

  • Incorrect Mass Range: Ensure that the mass spectrometer's scan range is set to include the expected m/z of the molecular ion.

Troubleshooting Guides

Issue 1: Unexpected or Unidentifiable Fragments in the MS/MS Spectrum

If you are observing fragments that do not align with the predicted fragmentation pattern of this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting & Optimization Expected Outcome
Co-eluting Impurities Analyze the sample with a higher resolution chromatographic method (e.g., longer gradient, smaller particle size column) to better separate the analyte from interfering compounds.Improved separation and cleaner mass spectra for this compound.
Sample Contamination Review all solvents, reagents, and materials used in sample preparation for potential sources of contamination.Reduction or elimination of extraneous peaks in the mass spectrum.
In-source Fragmentation As mentioned previously, in-source fragmentation can generate fragments that may be mistaken for parent ions. Try lowering the source temperature and reducing the cone/fragmentor voltage to minimize this effect.A stronger molecular ion peak ([M+H]⁺) and less complex spectra.
Matrix Effects If analyzing this compound in a complex matrix (e.g., plasma, tissue), endogenous components can interfere with ionization, causing ion suppression or enhancement. Implement more rigorous sample cleanup procedures or use a matrix-matched calibration curve.More accurate and reproducible quantification of this compound.
Issue 2: Low or No Signal for this compound

Low or no signal for this compound can be a frustrating issue. Follow this guide to diagnose and resolve the problem:

Potential Cause Troubleshooting & Optimization Expected Outcome
Poor Ionization Optimize the mobile phase pH. For a basic compound like this compound, a pH of 2-4 is often optimal for positive ion ESI to enhance protonation.Enhanced signal intensity.
Sample Degradation Prepare a fresh sample and analyze it immediately. Protect the sample from light and elevated temperatures to prevent degradation.Restoration of the expected signal intensity.
Clogged ESI Needle Clean or replace the ESI needle according to the manufacturer's instructions.A stable and consistent spray, leading to improved signal.
Incorrect MS Method Parameters Verify that the correct precursor ion m/z is selected for MS/MS and that the collision energy is appropriate for generating characteristic fragments.Detection of the desired product ions with good intensity.
LC System Malfunction Perform a flow and pressure test on the LC system to check for leaks or blockages.Normal system pressure and flow rate, ensuring proper sample delivery to the MS.

Experimental Protocols

General Protocol for ESI-MS/MS Analysis of this compound

This protocol provides a starting point for developing a robust LC-MS/MS method for this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • For quantitative analysis in biological matrices, perform a protein precipitation or solid-phase extraction to remove interferences.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) for fragmentation analysis.

    • Precursor Ion: m/z 302.4.

    • Collision Energy: Varies by instrument; start with a range (e.g., 10-40 eV) to determine the optimal energy for producing informative fragments.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

Visualizations

Logical Workflow for Troubleshooting MS Signal Issues

G Troubleshooting Workflow for MS Signal Issues start No or Low MS Signal check_sample Check Sample Integrity (Freshness, Concentration) start->check_sample Start Here check_lc Verify LC System (Pressure, Flow, Leaks) check_sample->check_lc Sample OK consult_expert Consult Instrument Specialist check_sample->consult_expert Issue Found check_ms Inspect MS System (Needle, Source Cleanliness) check_lc->check_ms LC System OK check_lc->consult_expert Issue Found optimize_ionization Optimize Ionization Conditions (Mobile Phase, Source Parameters) check_ms->optimize_ionization MS Hardware OK check_ms->consult_expert Issue Found optimize_fragmentation Adjust Fragmentation Parameters (Collision Energy, Cone Voltage) optimize_ionization->optimize_fragmentation Ionization Optimized signal_restored Signal Restored optimize_fragmentation->signal_restored Signal Improved optimize_fragmentation->consult_expert No Improvement

Caption: A logical workflow for diagnosing and resolving common MS signal issues.

Predicted Fragmentation Pathway of this compound

G Predicted Fragmentation of this compound ([M+H]⁺ = m/z 302.4) parent This compound [M+H]⁺ m/z 302.4 frag1 Loss of isobutene (-56 Da) m/z 246.4 parent->frag1 Pathway A frag2 Amide bond cleavage (Loss of isobutyl amine) (-73 Da) m/z 229.4 parent->frag2 Pathway B frag3 Benzodioxole fragment m/z 135.1 parent->frag3 Pathway C frag4 Acylium ion m/z 229.4 -> m/z 201.4 (Loss of CO) frag2->frag4 Further Fragmentation

References

Futoamide NMR Signal Overlap Resolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to NMR signal overlap encountered during the analysis of futoamide. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, data tables, and workflow diagrams to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant signal overlap in the olefinic region of my 1H NMR spectrum of this compound. How can I resolve these signals?

A1: The olefinic protons in the heptadienamide chain of this compound are highly susceptible to overlap due to their similar chemical environments. To resolve these signals, employing two-dimensional (2D) NMR techniques is highly recommended. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace the spin systems of the dienamide moiety. For even greater resolution, a TOCSY (Total Correlation Spectroscopy) experiment can be utilized to show correlations between all protons within a spin system, not just immediate neighbors. In cases of severe overlap, "pure shift" NMR experiments can be employed to collapse multiplets into singlets, significantly enhancing spectral resolution.

Q2: The methylene (B1212753) protons in the isobutyl group and the heptadienamide chain of my this compound sample are crowded and difficult to assign. What is the best approach to differentiate them?

A2: Overlap of methylene signals is a common issue. A HSQC (Heteronuclear Single Quantum Coherence) experiment is the most effective way to resolve this. By correlating each proton to its directly attached carbon, the signals are spread out into a second dimension based on the much larger chemical shift dispersion of 13C. This will likely resolve the overlapping methylene proton signals, as their corresponding carbon atoms will have distinct chemical shifts.

Q3: I am unable to assign the quaternary carbons in the benzodioxole ring of this compound. Which NMR experiment should I use?

A3: Quaternary carbons do not have directly attached protons and therefore do not show signals in a DEPT-135 or HSQC spectrum. The recommended experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique reveals correlations between protons and carbons over two to three bonds, allowing you to "walk" from a proton with a known assignment to a nearby quaternary carbon. For instance, the aromatic protons on the benzodioxole ring will show correlations to the quaternary carbons within that ring system in an HMBC spectrum.

Q4: Can I use 13C NMR alone to avoid signal overlap issues with this compound?

A4: Yes, to a large extent. 13C NMR spectra are acquired over a much wider chemical shift range (typically 0-220 ppm) compared to 1H NMR (0-12 ppm).[1] This greater dispersion means that signal overlap is much less common in 13C NMR, and it is often possible to resolve all individual carbon signals in a molecule like this compound.[1] However, 13C NMR is inherently less sensitive than 1H NMR. While it is excellent for resolving individual carbon atoms, it does not provide the proton-proton coupling information that is crucial for elucidating the complete structure and connectivity. Therefore, a combination of 1H and 13C NMR, along with 2D techniques, is the most robust approach.

Troubleshooting Guides

Problem: My COSY spectrum of this compound is showing very weak cross-peaks, making it difficult to confirm couplings.

  • Solution:

    • Increase the number of scans (ns): A higher number of scans will improve the signal-to-noise ratio, making weak cross-peaks more apparent.

    • Optimize the relaxation delay (d1): Ensure the relaxation delay is set to at least 1.5 times the longest T1 relaxation time of the protons of interest. This allows for full magnetization recovery between scans.

    • Check pulse widths: Incorrect pulse widths can lead to inefficient magnetization transfer and weaker cross-peaks. Recalibrate the 90° pulse width for your specific sample and probe.

    • Consider a DQF-COSY: A Double-Quantum Filtered COSY can sometimes provide cleaner spectra with reduced diagonal peak intensity, making it easier to visualize cross-peaks near the diagonal.

Problem: I am seeing unexpected or artifact peaks in my 2D NMR spectra (e.g., HSQC, HMBC).

  • Solution:

    • Improve shimming: Poor magnetic field homogeneity is a common cause of spectral artifacts. Carefully shim the spectrometer before acquiring 2D data.

    • Use pulsed-field gradients: Modern NMR spectrometers utilize pulsed-field gradients to suppress artifacts. Ensure that a gradient-enhanced pulse sequence (e.g., gCOSY, gHSQC) is being used.

    • Check for proper phasing: Incorrect phasing, particularly in the indirect dimension (F1), can lead to distorted peak shapes and the appearance of artifacts.

    • Ensure adequate digital resolution: Insufficient data points in either dimension can result in truncated signals and spectral artifacts.

Data Presentation

Due to the lack of publicly available, experimentally determined 1H and 13C NMR spectra for this compound, the following table provides predicted chemical shift ranges based on the analysis of structurally similar Piper amides. These values should be used as a guide for initial spectral interpretation.

This compound Moiety Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Isobutyl (CH₃)0.8 - 1.020 - 22
Isobutyl (CH)1.7 - 1.928 - 30
Isobutyl (CH₂)3.0 - 3.246 - 48
Heptadienamide (CH₂)2.2 - 2.432 - 35
Olefinic (CH=CH)5.5 - 7.5120 - 145
Benzodioxole (CH)6.6 - 6.9105 - 122
Benzodioxole (O-CH₂-O)5.9 - 6.0100 - 102
Benzodioxole (Quaternary C)-130 - 150
Amide (C=O)-165 - 168

Experimental Protocols

The following are generalized protocols for key NMR experiments to resolve signal overlap in this compound. For optimal results, parameters should be adjusted based on the specific instrument and sample conditions.

1D ¹H NMR Spectroscopy
  • Objective: To obtain a high-resolution one-dimensional proton spectrum.

  • Methodology:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters:

      • Pulse sequence: zg30 or zg

      • Number of scans (ns): 16 to 64

      • Relaxation delay (d1): 2-5 seconds

      • Acquisition time (aq): 3-4 seconds

      • Spectral width (sw): 12-16 ppm

2D COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton couplings.

  • Methodology:

    • Use the same sample prepared for the 1D ¹H NMR.

    • Select a gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Typical parameters:

      • Number of scans (ns): 2 to 8 per increment

      • Relaxation delay (d1): 1-2 seconds

      • Number of increments in F1 (ni): 256 to 512

      • Spectral width (sw) in F1 and F2 should be identical to the ¹H spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use the same sample.

    • Select a gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Typical parameters:

      • Number of scans (ns): 4 to 16 per increment

      • Relaxation delay (d1): 1-2 seconds

      • Number of increments in F1 (ni): 128 to 256

      • ¹H spectral width (sw in F2): Same as ¹H spectrum.

      • ¹³C spectral width (sw in F1): 0-180 ppm.

      • ¹J(CH) coupling constant for polarization transfer (set to an average value of 145 Hz).

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (2-3 bond) proton-carbon correlations, particularly for assigning quaternary carbons.

  • Methodology:

    • Use the same sample.

    • Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Typical parameters:

      • Number of scans (ns): 8 to 32 per increment

      • Relaxation delay (d1): 1.5-2.5 seconds

      • Number of increments in F1 (ni): 256 to 512

      • ¹H spectral width (sw in F2): Same as ¹H spectrum.

      • ¹³C spectral width (sw in F1): 0-200 ppm.

      • Long-range coupling constant for evolution of magnetization (typically set to 8 Hz).

Visualization of Workflows and Logic

The following diagrams illustrate the logical steps for addressing NMR signal overlap.

experimental_workflow start Start: Ambiguous this compound Spectrum acquire_1H Acquire High-Resolution 1D ¹H NMR start->acquire_1H assess_overlap Assess Signal Overlap acquire_1H->assess_overlap no_overlap No Significant Overlap assess_overlap->no_overlap No overlap_present Signal Overlap Present assess_overlap->overlap_present Yes assign_structure Assign Structure using 1D Data no_overlap->assign_structure end End: Complete Structural Assignment assign_structure->end run_2D_NMR Run 2D NMR Experiments (COSY, HSQC, HMBC) overlap_present->run_2D_NMR analyze_2D Analyze 2D Correlation Data run_2D_NMR->analyze_2D resolve_ambiguity Resolve Overlapping Signals and Assign Structure analyze_2D->resolve_ambiguity resolve_ambiguity->end decision_tree start What is the nature of the signal overlap? proton_proton ¹H-¹H Overlap (e.g., olefinic or methylene protons) start->proton_proton Proton-Proton proton_carbon Ambiguous ¹H to ¹³C Assignment (e.g., overlapping CH, CH₂, CH₃) start->proton_carbon Proton-Carbon quaternary_carbon Unassigned Quaternary Carbons start->quaternary_carbon Quaternary Carbon cosy_tocsy Use COSY or TOCSY proton_proton->cosy_tocsy hsqc Use HSQC proton_carbon->hsqc hmbc Use HMBC quaternary_carbon->hmbc pure_shift For severe overlap, use Pure Shift NMR cosy_tocsy->pure_shift

References

Technical Support Center: Enhancing Furosemide Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the bioavailability of Furosemide (B1674285) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Furosemide?

A1: The primary challenges with Furosemide's oral bioavailability are its low aqueous solubility and variable permeability.[1][2] As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both poor solubility and poor permeability, which are critical rate-limiting factors for its absorption into the systemic circulation.[3]

Q2: What are the common animal models used for Furosemide bioavailability studies?

A2: Common animal models for Furosemide pharmacokinetic and bioavailability studies include rats (Wistar and Sprague-Dawley strains), mice (CD-1), and dogs (Beagle).[4][5][6][7] The choice of model often depends on the specific research question, cost, and handling considerations.

Q3: What are the typical dosage ranges for Furosemide in preclinical animal studies?

A3: Dosages can vary significantly based on the animal model and the objective of the study. For instance, in rats, doses have ranged from 10 mg/kg to 40 mg/kg.[4] In dogs, a common dose is 2 mg/kg administered orally.[8] It is crucial to consult literature for species-specific dosing recommendations.

Q4: How can Furosemide concentrations be quantified in animal plasma or serum?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used analytical method for quantifying Furosemide in biological samples like plasma, urine, and ascites fluid.[9][10] Methods often involve spectrofluorometric or mass spectrometry (LC-MS/MS) detection to achieve high sensitivity and specificity.[9][11] The detection limit can be as low as 10 ng in a 0.5 ml biological sample.[9]

Troubleshooting Guides

Issue 1: Poor and Variable Oral Absorption of Furosemide in Animal Studies

Symptoms:

  • Low plasma concentrations of Furosemide following oral administration.

  • High variability in pharmacokinetic parameters (Cmax, AUC) between individual animals.

  • Inconsistent diuretic effect observed.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Low Aqueous Solubility Employ solubility enhancement techniques such as the formation of solid dispersions with polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[1] Complexation with cyclodextrins is another effective method.[1][2]These techniques increase the dissolution rate of Furosemide in the gastrointestinal tract, a key step for absorption.
Formulation Issues Develop advanced formulations like pharmacosomes (drug-phospholipid complexes) or polymeric microcontainers.[12][13]Pharmacosomes can improve both solubility and permeability.[13] Microcontainers can protect the drug and control its release.[12]
First-Pass Metabolism Co-administer Furosemide with an agent that can reduce gastric first-pass metabolism, such as ascorbic acid.[14]Studies in dogs have shown that ascorbic acid can significantly increase the oral bioavailability of Furosemide by potentially reducing its metabolism in the stomach wall.[14]
Improper Vehicle Selection Ensure the vehicle used for oral gavage is appropriate. For poorly soluble compounds, consider using aqueous suspensions with suspending agents, or solutions in vehicles like PEG 400.The vehicle can significantly impact the dissolution and absorption of the drug. The volume administered should also be optimized to avoid rapid gastric emptying.[15]
Issue 2: Difficulty in Achieving Consistent and Reproducible Analytical Results for Furosemide in Plasma

Symptoms:

  • High variability in replicate measurements of Furosemide concentration.

  • Poor recovery during sample extraction.

  • Interference from endogenous plasma components.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Inefficient Sample Extraction Optimize the extraction procedure. A common method involves protein precipitation followed by liquid-liquid extraction.An efficient extraction is crucial to remove interfering substances and concentrate the analyte.[9]
Lack of a Suitable Internal Standard Utilize an appropriate internal standard (IS) in your LC-MS/MS method, such as diclofenac.[11]An IS helps to correct for variations in extraction recovery and instrument response, improving accuracy and precision.
Low Assay Sensitivity Employ a highly sensitive analytical technique like LC-MS/MS, which can achieve a lower limit of quantification (LLOQ) in the range of ng/mL.[11]This is particularly important for accurately measuring low drug concentrations at later time points in pharmacokinetic studies.
Improper Sample Handling and Storage Ensure proper handling and storage of plasma samples. Furosemide is stable in dried blood spots at room temperature and at -40°C for at least 60 days.[11]Degradation of the analyte can lead to inaccurate results.

Data Presentation

Table 1: Comparison of Furosemide Solubility Enhancement Strategies

Enhancement Technique Carrier/Complexing Agent Fold Increase in Solubility/Dissolution Reference
Solid DispersionPolyethylene Glycol (PEG 6000)27-fold increase in solubility[1]
Solid DispersionPolyvinylpyrrolidone (PVP K30)23-fold increase in solubility[1]
Complexationβ-CyclodextrinShowed the best enhancement in drug release after 30 min[1][2]
PharmacosomesPhospholipid Complex5.4-fold increase in water solubility[13]
Freeze-DryingGelatin, Lysine, Sorbitol9.5-fold higher solubility in water compared to pure drug[16]

Table 2: Pharmacokinetic Parameters of Furosemide in Rats (Intravenous Administration)

Dose Terminal Half-life (t½) Total Plasma Clearance Metabolic Clearance Renal Clearance Reference
10 mg/kg29 minNot significantly changedDecreased with increasing doseIncreased with increasing plasma concentrations[4]
40 mg/kg49 minNot significantly changedDecreased with increasing doseIncreased with increasing plasma concentrations[4]

Experimental Protocols

Protocol 1: Preparation of Furosemide Solid Dispersion (Kneading Method)
  • Weigh the required quantities of Furosemide and a carrier (e.g., Polyethylene Glycol - PEG 6000).

  • Triturate the Furosemide with the carrier in a mortar.

  • Add a small volume of a suitable solvent (e.g., ethanol) to form a thick paste.

  • Knead the paste for a specified time (e.g., 30 minutes).

  • Dry the resulting mass completely.

  • Pulverize the dried mass and pass it through a suitable sieve to obtain a uniform powder.

  • Store the solid dispersion in an airtight container.[1]

Protocol 2: Oral Administration of Furosemide Formulation to Rats
  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Accurately weigh each rat to determine the correct dose volume.

  • Prepare the Furosemide formulation (e.g., suspension in 0.5% carboxymethyl cellulose) at the desired concentration.

  • Administer the formulation orally using a gavage needle. Ensure the ball tip of the needle passes the esophagus and enters the stomach. Administer the dose slowly to prevent regurgitation.[15][17]

  • Return the animal to its cage with free access to food and water.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

Protocol 3: Quantification of Furosemide in Rat Plasma using HPLC
  • Sample Preparation (Protein Precipitation & Extraction):

    • To 0.5 mL of plasma, add a suitable internal standard.

    • Add a precipitating agent (e.g., acetonitrile) to precipitate plasma proteins.

    • Vortex the mixture and then centrifuge to pellet the proteins.

    • Perform liquid-liquid extraction on the supernatant using an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 4.6) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 30:70 v/v).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 272 nm) or spectrofluorometric detection.[9][18][19]

    • Injection Volume: A suitable volume (e.g., 20 µL).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Furosemide to the internal standard against the concentration of the standards.

    • Determine the concentration of Furosemide in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis Furosemide Furosemide (API) Enhancer Solubility Enhancer (e.g., PEG, Cyclodextrin) Furosemide->Enhancer Combine Formulation Enhanced Formulation (e.g., Solid Dispersion) Enhancer->Formulation Process Dosing Oral Dosing (Rat Model) Formulation->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction Plasma->Extraction HPLC HPLC/LC-MS Analysis Extraction->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Caption: Workflow for enhancing and evaluating Furosemide bioavailability.

troubleshooting_logic Start Low Furosemide Bioavailability Solubility Is solubility the issue? Start->Solubility Permeability Is permeability the issue? Solubility->Permeability No Sol_Enhance Use Solid Dispersions or Cyclodextrins Solubility->Sol_Enhance Yes Metabolism Is first-pass metabolism high? Permeability->Metabolism No Perm_Enhance Use Permeation Enhancers or Pharmacosomes Permeability->Perm_Enhance Yes Met_Inhibit Co-administer inhibitor (e.g., Ascorbic Acid) Metabolism->Met_Inhibit Yes Success Improved Bioavailability Metabolism->Success No Sol_Enhance->Permeability Perm_Enhance->Metabolism Met_Inhibit->Success

Caption: Troubleshooting logic for low Furosemide bioavailability.

References

Validation & Comparative

Furosemide and its Alternatives: A Comparative Analysis of Loop Diuretic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the molecular interactions of diuretic compounds is paramount. This guide provides a detailed comparison of the mechanisms of action of Furosemide and other potent loop diuretics, namely Bumetanide and Torsemide. These alternatives are frequently considered in clinical and research settings, and their distinct pharmacological profiles warrant a thorough examination.

This analysis delves into the specific molecular targets of these drugs, their effects on ion transport, and the downstream physiological consequences. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways, this guide aims to equip researchers with the critical information needed for informed decision-making in drug discovery and development.

Mechanism of Action: A Shared Target with Subtle Differences

The primary mechanism of action for Furosemide, Bumetanide, and Torsemide is the inhibition of the Na-K-2Cl cotransporter (NKCC), a protein crucial for the reabsorption of sodium, potassium, and chloride ions in the kidney.[1][2] This inhibition occurs in the thick ascending limb of the loop of Henle, a key segment of the nephron responsible for concentrating urine.[3][4][5] By blocking NKCC, these loop diuretics prevent the reabsorption of these ions from the tubular fluid back into the bloodstream. This leads to an increase in the concentration of solutes in the urine, which in turn osmotically draws more water into the tubules, resulting in a potent diuretic effect.

There are two main isoforms of the NKCC protein: NKCC1 and NKCC2. NKCC2 is predominantly found in the kidney and is the primary target for the diuretic action of these drugs. NKCC1, on the other hand, is more widely distributed throughout the body, including in the inner ear and the brain. Inhibition of NKCC1 in these other tissues can lead to some of the side effects associated with loop diuretics, such as ototoxicity (hearing loss). While all three diuretics inhibit both isoforms, their relative potencies can differ, contributing to variations in their efficacy and side-effect profiles.

Furosemide's action is independent of any inhibitory effects on carbonic anhydrase or aldosterone. Beyond its primary diuretic effect, Furosemide also exhibits vasodilatory properties, which are thought to be mediated by prostaglandins. This vasodilation can contribute to its therapeutic effects in conditions like acute pulmonary edema.

Bumetanide functions similarly by inhibiting the Na-K-2Cl cotransporter, leading to the excretion of sodium, chloride, and water. Torsemide also targets the Na+/K+/2Cl- cotransporter in the ascending loop of Henle and the distal collecting tubule.

Quantitative Comparison of Inhibitory Potency

The efficacy of these loop diuretics can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The lower the IC50 value, the more potent the drug.

DrugTargetIC50 (µM)
Furosemide hNKCC1A5.15
hNKCC1B5.82
NKCC1 (rat erythrocytes)5.04
NKCC1 (rat thymocytes)5.21
NKCC2 (rat mTAL)5.15
Bumetanide hNKCC1A0.945
hNKCC1B0.842
NKCC1 (rat erythrocytes)6.48
NKCC1 (rat thymocytes)6.47
NKCC2 (rat mTAL)6.48
Torsemide hNKCC1A6.18
hNKCC1B8.19
Piretanide NKCC1 (rat erythrocytes)5.99
NKCC1 (rat thymocytes)6.29
NKCC2 (rat mTAL)5.97
Azosemide hNKCC1A0.246
hNKCC1B0.197

Data sourced from Hannaert et al., 2002 and Löscher et al., 2018.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Furosemide_Mechanism cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Furosemide Furosemide Furosemide->NKCC2 Inhibits NaK_ATPase Na+/K+-ATPase Na+_out Na+ NaK_ATPase->Na+_out NaK_ATPase->K+_cell ROMK ROMK Channel ROMK->K+ CIC_Kb ClC-Kb Channel Cl-_out Cl- CIC_Kb->Cl-_out K+_out K+ K+_out->NaK_ATPase 2 K+ Na+_cell->NaK_ATPase 3 Na+ K+_cell->ROMK K+ 2Cl-_cell->CIC_Kb Cl-

Caption: Mechanism of Furosemide action on the NKCC2 transporter.

NKCC_Inhibition_Assay cluster_workflow Experimental Workflow: Thallium Flux Assay A 1. Cell Culture HEK293 cells expressing NKCC1 or NKCC2 B 2. Dye Loading Incubate with a Thallium-sensitive fluorescent dye A->B C 3. Compound Incubation Add test compounds (e.g., Furosemide) B->C D 4. Thallium Stimulation Add Thallium sulfate (B86663) to initiate influx C->D E 5. Fluorescence Measurement Measure changes in fluorescence over time D->E F 6. Data Analysis Calculate IC50 values E->F

Caption: Workflow for a Thallium Flux Assay to measure NKCC inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are protocols for common assays used to characterize NKCC inhibitors.

Thallium Flux Assay for NKCC Activity

This high-throughput assay is a common method for measuring the activity of NKCC transporters. It relies on the principle that NKCC can transport thallium ions (Tl+) in place of potassium ions (K+).

Materials:

  • HEK293 cells stably expressing human NKCC1 or NKCC2.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution).

  • Loading Buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Test compounds (Furosemide, Bumetanide, Torsemide) at various concentrations.

  • Stimulus Buffer containing Thallium sulfate (Tl₂SO₄).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing either NKCC1 or NKCC2 into a 384-well microplate and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate them with the Loading Buffer containing the Tl+-sensitive dye for approximately 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add Assay Buffer containing the test compounds at various concentrations and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Assay Measurement: Place the microplate into the fluorescence plate reader and establish a baseline fluorescence reading.

  • Stimulation and Data Acquisition: Add the Stimulus Buffer containing Tl₂SO₄ to initiate the influx of thallium through the NKCC transporters. Continuously record the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of thallium influx and thus NKCC activity. The data is then used to generate concentration-response curves, from which IC50 values can be calculated.

Rubidium-86 (⁸⁶Rb⁺) Uptake Assay

This radioisotope-based assay directly measures the uptake of ⁸⁶Rb⁺, a radioactive analog of potassium, through the NKCC transporters.

Materials:

  • HEK293 cells stably expressing human NKCC1 or NKCC2.

  • Uptake Buffer (a chloride-containing physiological buffer).

  • Wash Buffer (ice-cold, chloride-free buffer).

  • ⁸⁶RbCl (radioisotope).

  • Test compounds.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Grow cells to confluence in appropriate culture dishes.

  • Pre-incubation: Wash the cells and pre-incubate them in Uptake Buffer containing the test compounds for a defined period.

  • Initiation of Uptake: Add Uptake Buffer containing ⁸⁶RbCl to start the radioactive ion uptake. This is allowed to proceed for a short, defined time (e.g., 1-5 minutes).

  • Termination of Uptake: Rapidly stop the uptake by aspirating the radioactive buffer and washing the cells multiple times with ice-cold Wash Buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the activity of the NKCC transporters. This data is used to determine the inhibitory effect of the test compounds and to calculate IC50 values.

Conclusion

Furosemide, Bumetanide, and Torsemide are all potent loop diuretics that share a common mechanism of action: the inhibition of the Na-K-2Cl cotransporter. While their primary target for diuresis is the kidney-specific NKCC2 isoform, their interaction with the more widely expressed NKCC1 isoform can contribute to their side-effect profiles. The quantitative data presented here highlights the differences in potency among these drugs, which can be a critical factor in their clinical application and in the development of new, more selective diuretic agents. The detailed experimental protocols provide a foundation for researchers to further investigate the nuanced pharmacology of these and other ion transport inhibitors.

References

Validating the Primary Biological Target of Furosemide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The query for "Futoamide" did not yield specific results. This guide proceeds under the assumption that the intended compound is Furosemide , a widely studied loop diuretic. The primary biological target for Furosemide has been unequivocally identified as the Na-K-Cl Cotransporter 2 (NKCC2). This document provides a comparative analysis of Furosemide's interaction with NKCC2 and outlines key experimental protocols for target validation.

Introduction to Furosemide and its Primary Target: NKCC2

Furosemide is a potent loop diuretic used clinically to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1] Its therapeutic effect is achieved through the inhibition of the Na-K-Cl Cotransporter 2 (NKCC2) , a protein primarily expressed on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle in the kidney.[2][3]

NKCC2, encoded by the SLC12A1 gene, is a member of the solute carrier family 12 (SLC12).[3] It mediates the reabsorption of approximately 25% of the filtered sodium chloride load from the urine back into the blood.[4] By inhibiting this transporter, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water excretion (diuresis).

Comparative Performance: Furosemide vs. Alternative NKCC2 Inhibitors

Furosemide belongs to a class of sulfonamide-based loop diuretics. Its performance can be compared with other inhibitors of NKCC2, including other sulfonamides like Bumetanide and Torsemide, and non-sulfonamide alternatives such as Ethacrynic Acid. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50) or its logarithmic form (pIC50). A lower IC50 or a higher pIC50 value indicates greater potency.

CompoundChemical ClassTarget(s)Inhibitory Potency (pIC50 / IC50)Key Characteristics
Furosemide SulfonamideNKCC2, NKCC1pIC50 ≈ 5.15-5.21 (for mTAL NKCC2)Gold-standard loop diuretic; widely used.
Bumetanide SulfonamideNKCC2, NKCC1pIC50 ≈ 6.48 (for mTAL NKCC2)Approximately 40 times more potent than Furosemide.
Torsemide SulfonamideNKCC2, NKCC1IC50 ≈ 0.3 µM (for hNKCC1A)Longer-acting diuretic compared to Furosemide.
Piretanide SulfonamideNKCC2, NKCC1pIC50 ≈ 5.97 (for mTAL NKCC2)Potent loop diuretic.
Azosemide SulfonamideNKCC1A, NKCC1BIC50 ≈ 0.2 µM (for hNKCC1B)Potent inhibitor, noted for being more potent than Bumetanide against NKCC1 variants.
Ethacrynic Acid Phenoxyacetic AcidNKCC2, NKCC1Low potency (IC50 > 100 µM for hNKCC1)Non-sulfonamide structure; suitable for patients with sulfa allergies.

Note: Inhibitory potencies can vary based on the experimental system (e.g., cell type, tissue preparation, specific isoform). The data presented is a representative summary from the cited literature.

Signaling and Regulatory Pathways of NKCC2

The activity of NKCC2 is tightly regulated by multiple signaling pathways, which serve as a broader context for understanding its inhibition. Key regulatory inputs include hormonal signals that modulate intracellular cyclic AMP (cAMP) levels and kinase cascades that respond to intracellular chloride concentrations.

NKCC2_Regulation cluster_hormonal Hormonal Regulation cluster_kinase Kinase Cascade cluster_target Target Transporter AVP Vasopressin (AVP) AC Adenylate Cyclase AVP->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates NKCC2_inactive NKCC2 (Inactive) PKA->NKCC2_inactive phosphorylates Low_Cl Low Intracellular [Cl⁻] WNK3 WNK3 Kinase Low_Cl->WNK3 activates SPAK SPAK Kinase WNK3->SPAK activates SPAK->NKCC2_inactive phosphorylates NKCC2_active NKCC2-P (Active) Trafficking to Membrane NKCC2_inactive->NKCC2_active activation Furosemide Furosemide Furosemide->NKCC2_active inhibits

Caption: Regulatory pathways controlling NKCC2 activity.

Experimental Protocols for Target Validation

Validating that a compound engages its intended target within a complex biological system is a critical step in drug development. Biochemical assays confirm direct interaction in a cell-free system, while cellular assays confirm target engagement in a more physiologically relevant environment.

Biochemical Assay: Thallium (Tl+) Influx Assay

This is a fluorescence-based functional assay to measure the activity of NKCC transporters in adherent epithelial cells. It offers a high-throughput alternative to traditional radioactive rubidium (86Rb+) influx assays.

Principle: NKCC transporters can mediate the influx of Thallium (Tl+), a surrogate for K+. A Tl+-sensitive fluorescent dye is pre-loaded into cells. Upon addition of a Tl+-containing buffer, NKCC-mediated influx of Tl+ causes an increase in fluorescence, which is quenched by NKCC inhibitors like Furosemide.

Methodology:

  • Cell Culture: Plate epithelial cells stably expressing the target NKCC2 construct (e.g., LLC-PK1 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a chloride-free buffer. Load the cells with a Tl+-sensitive fluorescent dye according to the manufacturer's protocol.

  • Inhibitor Pre-incubation: Add varying concentrations of Furosemide and alternative inhibitors (e.g., Bumetanide) to the wells and incubate for a specified period (e.g., 10-30 minutes) at 37°C.

  • Initiation of Tl+ Influx: Place the plate in a fluorescence plate reader (e.g., FlexStation). Initiate the transport reaction by adding a stimulus buffer containing Tl+ and Na+.

  • Data Acquisition: Measure the fluorescence intensity kinetically over time (e.g., every 2 seconds for 2 minutes). The initial rate of fluorescence increase corresponds to the rate of Tl+ influx.

  • Data Analysis: Calculate the initial rate of Tl+ influx for each inhibitor concentration. Plot the rate of influx against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify and quantify drug binding to its target protein in intact cells and tissues. The principle is that a protein's thermal stability changes upon ligand binding.

Principle: When a drug binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating cell samples to various temperatures, precipitating the aggregated proteins, and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of a drug indicates target engagement.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis Cells 1. Culture Cells Treat 2. Treat with Drug (e.g., Furosemide) or Vehicle Cells->Treat Harvest 3. Harvest & Lyse Cells Treat->Harvest Aliquot 4. Aliquot Lysates Harvest->Aliquot Heat 5. Heat Aliquots at Different Temperatures Aliquot->Heat Centrifuge 6. Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant 7. Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Quantify 8. Quantify Soluble NKCC2 (e.g., Western Blot, ELISA) Supernatant->Quantify Plot 9. Plot Melting Curve (% Soluble vs. Temp) Quantify->Plot Result Result: A rightward shift in the melting curve for drug-treated samples indicates target stabilization. Plot->Result

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells expressing NKCC2 with either Furosemide (at a saturating concentration) or a vehicle control for a defined period.

  • Heating: Heat the cell lysates or intact cells in small aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling.

  • Protein Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation. For membrane proteins like NKCC2, cell lysis with appropriate detergents is required before this step.

  • Quantification: Quantify the amount of soluble NKCC2 remaining in the supernatant at each temperature point using a protein-specific detection method, such as Western Blotting or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Melting Curve Generation: Plot the percentage of soluble NKCC2 remaining (relative to the unheated control) against the temperature for both the drug-treated and vehicle-treated samples.

  • Isothermal Dose-Response: To determine potency (EC50), perform the assay at a single temperature (chosen from the melting curve where a significant shift is observed) across a range of Furosemide concentrations.

Conclusion

The validation of NKCC2 as the primary biological target of Furosemide is supported by a substantial body of evidence. Comparative analysis of inhibitory potencies demonstrates its activity relative to other loop diuretics, including both sulfonamide and non-sulfonamide analogues. The regulatory pathways of NKCC2 provide a framework for understanding its complex physiological control. Finally, robust biochemical and cellular assays, such as the Thallium influx assay and the Cellular Thermal Shift Assay, provide detailed, quantitative methods for confirming direct target engagement and mechanism of action, solidifying the scientific foundation for Furosemide's clinical use.

References

Furosemide: A Comparative Efficacy Analysis Against Standard Diuretic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of Furosemide in relation to standard diuretic alternatives, supported by clinical trial data and detailed experimental protocols.

Furosemide, a potent loop diuretic, has long been a cornerstone in the management of fluid overload associated with heart failure, liver cirrhosis, and renal disease, as well as the treatment of hypertension. Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][2][3] This guide provides a comprehensive comparison of Furosemide's efficacy against other standard diuretics, including the loop diuretic Torsemide, the thiazide diuretic Hydrochlorothiazide, and the potassium-sparing diuretic Spironolactone, based on available clinical trial data.

Efficacy in Heart Failure: Furosemide vs. Torsemide

The management of congestion is a critical aspect of heart failure treatment, and loop diuretics are a primary therapeutic option.[4] The TRANSFORM-HF (Torsemide Comparison With Furosemide for Management of Heart Failure) trial, a large-scale, pragmatic, randomized clinical trial, provides a key comparison between Furosemide and Torsemide.[5]

Quantitative Data Summary: TRANSFORM-HF Trial

Outcome MetricFurosemide GroupTorsemide Groupp-value
All-Cause Mortality26.2%26.1%0.77
All-Cause Mortality or Hospitalization49.3%47.3%0.11
Change in KCCQ-CSS (12 months)--0.96

KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score

The trial concluded that there was no significant difference in all-cause mortality between the Furosemide and Torsemide treatment groups. Similarly, no significant differences were observed in the rates of all-cause mortality or hospitalization, and in patient-reported quality of life.

Experimental Protocol: TRANSFORM-HF Trial

The TRANSFORM-HF trial was a prospective, randomized, open-label, event-driven study conducted across 60 hospitals in the United States.

  • Participants : 2,859 patients hospitalized for heart failure, irrespective of left ventricular ejection fraction, were enrolled.

  • Intervention : Patients were randomized in a 1:1 ratio to receive either Furosemide or Torsemide upon hospital discharge. The specific dosage was determined by the treating physician.

  • Follow-up : Patients were followed for up to 30 months for mortality and 12 months for hospitalizations. Follow-up assessments were conducted via telephone at 30 days, 6 months, and 12 months to collect data on vital status, hospitalizations, and quality of life.

  • Primary Outcome : The primary endpoint was all-cause mortality.

Efficacy in Hypertension: Furosemide vs. Hydrochlorothiazide

For the management of hypertension, thiazide diuretics are often considered a first-line treatment. Clinical studies have compared the antihypertensive efficacy of Furosemide with Hydrochlorothiazide.

Quantitative Data Summary: Hypertension Trials

Study in Patients with Chronic Renal Failure

Outcome MetricFurosemide (60 mg/day)Hydrochlorothiazide (25 mg/day)
Mean Arterial Blood Pressure Reductionfrom 112 to 97 mmHgfrom 112 to 99 mmHg
Fractional Sodium ExcretionTrend towards increase (not significant)Significant increase (from 3.7±0.9 to 5.5±0.3)
Fractional Chloride ExcretionTrend towards increase (not significant)Significant increase (from 3.9±0.19 to 6.5±0.3)

Study in Black Patients with Mild to Moderate Hypertension

Outcome MetricFurosemideHydrochlorothiazidep-value
Mean Arterial Blood Pressure Fall16.0 mm Hg24.7 mm Hg< 0.01
Diastolic Blood Pressure Fall10.1 mm Hg17.3 mm Hg< 0.01

Studies suggest that Hydrochlorothiazide may lead to a greater reduction in blood pressure compared to Furosemide in certain patient populations, which may be attributed to its longer duration of action. In patients with severe chronic renal failure, both drugs showed a similar extent of blood pressure reduction.

Experimental Protocol: Hypertension Trial in Chronic Renal Failure

This study was a double-blind, randomized, crossover trial.

  • Participants : Seven male patients with severe renal failure and hypertension.

  • Intervention : Patients received long-acting Furosemide (60 mg/day) and Hydrochlorothiazide (25 mg/day), each for one month, followed by a combination of both.

  • Primary Endpoints : Sodium and chloride fractional excretions were measured after each treatment period.

Efficacy in Cirrhotic Ascites: Furosemide vs. Spironolactone

In the management of ascites due to liver cirrhosis, both loop and potassium-sparing diuretics are utilized.

Quantitative Data Summary: Cirrhotic Ascites Trial

Treatment GroupResponder Rate
Furosemide (80-160 mg/day)11 out of 21 patients (52%)
Spironolactone (150-300 mg/day)18 out of 19 patients (95%)
Combination Therapy vs. Spironolactone Alone
Spironolactone + Furosemide98%
Spironolactone Alone94%

A study comparing Furosemide and Spironolactone in nonazotemic cirrhotic patients with ascites found that Spironolactone was significantly more effective at the dosages used. Another study comparing Spironolactone alone to a combination with Furosemide found similar high response rates, though the combination therapy required more frequent dose reductions due to excessive diuresis.

Experimental Protocol: Furosemide vs. Spironolactone in Cirrhosis

This was a randomized comparative study.

  • Participants : Forty nonazotemic cirrhotic patients with ascites and avid sodium retention.

  • Intervention : Patients were randomly assigned to receive either Furosemide (initial dose 80 mg/day, increased to 160 mg/day if no response) or Spironolactone (initial dose 150 mg/day, increased to 300 mg/day if no response).

  • Outcome : The primary outcome was the diuretic response.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of loop diuretics and the experimental workflows of the cited clinical trials.

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_interstitium Interstitial Fluid lumen_ions {Na+ | K+ | 2Cl-} transporter Na-K-2Cl Cotransporter (NKCC2) lumen_ions->transporter Reabsorption k_channel ROMK K+ Channel transporter->k_channel K+ recycling na_k_pump Na+/K+ ATPase transporter->na_k_pump cl_channel Cl- Channel transporter->cl_channel interstitium_ions {Na+ | K+ | Cl-} na_k_pump->interstitium_ions 3 Na+ out cl_channel->interstitium_ions Cl- out interstitium_ions->na_k_pump 2 K+ in furosemide Furosemide furosemide->transporter Inhibition

Caption: Mechanism of action of Furosemide on the Na-K-2Cl cotransporter.

G start Patients Hospitalized for Heart Failure randomization Randomization (1:1) start->randomization furosemide_arm Furosemide Treatment Arm (Investigator-selected dose) randomization->furosemide_arm torsemide_arm Torsemide Treatment Arm (Investigator-selected dose) randomization->torsemide_arm follow_up Follow-up at 30 days, 6 & 12 months (Mortality, Hospitalization, QoL) furosemide_arm->follow_up torsemide_arm->follow_up outcome Primary Outcome: All-Cause Mortality follow_up->outcome

Caption: Experimental workflow of the TRANSFORM-HF trial.

G start Hypertensive Patients with Severe Renal Failure crossover Randomized Crossover Design start->crossover period1_f Period 1: Furosemide (60mg/day) for 1 month crossover->period1_f period1_h Period 1: Hydrochlorothiazide (25mg/day) for 1 month crossover->period1_h washout Washout Period period1_f->washout period2_h Period 2: Hydrochlorothiazide (25mg/day) for 1 month period1_h->washout period2_f Period 2: Furosemide (60mg/day) for 1 month washout->period2_h washout->period2_f combination Combination Therapy: Furosemide + Hydrochlorothiazide period2_h->combination period2_f->combination outcome Outcome Measurement: Blood Pressure, Na+ & Cl- Excretion combination->outcome

Caption: Experimental workflow of the hypertension trial in chronic renal failure.

References

Furosemide: A Comparative Analysis of its Bioactivity Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Furosemide's bioactivity. By examining its performance in various experimental models and comparing it with key alternatives, this document offers valuable insights supported by experimental data and detailed methodologies.

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. This guide delves into the experimental evidence validating Furosemide's bioactivity, presenting comparative data against other loop diuretics, and detailing the protocols for key assays.

Comparative Bioactivity of Furosemide and Alternatives

The efficacy of Furosemide has been extensively compared with other loop diuretics, primarily Torsemide and Bumetanide. These studies highlight differences in potency, bioavailability, and clinical outcomes.

DiureticPotency Ratio (vs. Furosemide)BioavailabilityPrimary Endpoint Comparison (vs. Furosemide)Reference
Furosemide 110-100% (highly variable)-[1]
Bumetanide 40~80-100%Similar mortality and HF readmission rates.[1][1]
Torsemide 2-4~80-100%No significant difference in all-cause mortality.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are essential. The following sections outline the methodologies for key in vivo and in vitro assays used to evaluate Furosemide and its alternatives.

In Vivo Diuretic Activity in Rats (Lipschitz Test)

Principle: This test evaluates the diuretic activity of a substance by measuring the urine output and electrolyte excretion in rats compared to a control group and a standard diuretic.

Procedure:

  • Animal Selection and Preparation: Male Wistar albino rats weighing 150-200g are used. The animals are fasted overnight with free access to water. Prior to the experiment, the bladder of each rat is emptied by gentle compression of the pelvic area.

  • Grouping: The rats are divided into three groups: a control group, a standard group (receiving a known diuretic like urea (B33335) or Furosemide), and a test group (receiving the compound under investigation).

  • Hydration: All animals are hydrated with normal saline (0.9% NaCl) at a dose of 25 mL/kg body weight, administered orally.

  • Drug Administration: Immediately after hydration, the control group receives the vehicle (e.g., normal saline), the standard group receives the standard diuretic, and the test group receives the test compound. All administrations are typically done orally via gavage.

  • Urine Collection: The animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.

  • Analysis: The total volume of urine excreted by each rat is measured. The concentration of sodium, potassium, and chloride ions in the urine is determined using a flame photometer or ion-selective electrodes.

  • Evaluation: The diuretic activity is expressed as the diuretic index (urine volume of the test group / urine volume of the control group) and saluretic index (total electrolyte excretion of the test group / total electrolyte excretion of the control group).

In Vitro Na+-K+-2Cl- Cotransporter (NKCC) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the NKCC protein, typically using a cell line that expresses the transporter and measuring the influx of a specific ion.

Procedure:

  • Cell Culture: A suitable cell line expressing the NKCC1 or NKCC2 transporter (e.g., HEK-293 cells transfected with the transporter) is cultured to confluence in appropriate media.

  • Assay Preparation: The cells are washed with a pre-incubation buffer to remove media components.

  • Inhibitor Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., Furosemide, Bumetanide) for a specific period to allow for binding to the transporter.

  • Ion Flux Measurement: The activity of the cotransporter is initiated by adding a buffer containing a radioactive tracer ion (e.g., 86Rb+ as a tracer for K+) or a fluorescent indicator sensitive to the transported ion.

  • Termination and Lysis: After a defined incubation period, the ion influx is stopped by rapidly washing the cells with an ice-cold stop solution. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of the tracer ion that has entered the cells is quantified using a scintillation counter (for radioactive tracers) or a fluorescence plate reader (for fluorescent indicators).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

Signaling Pathways and Visualizations

Furosemide's bioactivity extends beyond its direct diuretic effect and involves modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Furosemide's Primary Mechanism of Action

cluster_0 Apical Membrane cluster_1 Basolateral Membrane Furosemide Furosemide NKCC2 Na-K-2Cl Cotransporter (NKCC2) Furosemide->NKCC2 Inhibits Ions_Cell Na+, K+, 2Cl- Water Water NKCC2->Water Reduces Reabsorption Lumen Tubular Lumen Ions_Lumen Na+, K+, 2Cl- Cell Thick Ascending Limb Cell Blood Blood Ions_Lumen->NKCC2 Reabsorption Ions_Cell->Blood Transport Diuresis Increased Diuresis Water->Diuresis

Caption: Furosemide inhibits the NKCC2 cotransporter, reducing ion and water reabsorption.

Furosemide's Influence on Prostaglandin (B15479496) Synthesis

Furosemide Furosemide COX Cyclooxygenase (COX) Furosemide->COX Stimulates PhospholipaseA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid MembranePhospholipids Membrane Phospholipids MembranePhospholipids->PhospholipaseA2 ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Vasodilation Renal Vasodilation Prostaglandins->Vasodilation Diuresis Enhanced Diuresis Vasodilation->Diuresis

Caption: Furosemide stimulates COX, increasing prostaglandin synthesis and renal blood flow.

Furosemide's Pro-fibrotic Effect via TGF-β Signaling in a Diseased State

In a swine model of tachycardia-induced heart failure, Furosemide treatment has been shown to activate inflammatory signaling, leading to adverse remodeling of the extracellular matrix.[3]

Furosemide Furosemide (in Heart Failure Model) TGF_beta TGF-β Furosemide->TGF_beta Increases TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor SMAD2_3 SMAD2/3 TGF_beta_Receptor->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Binds SMAD_Complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Expression Pro-fibrotic Gene Expression SMAD_Complex->Gene_Expression Activates Fibrosis Myocardial Fibrosis Gene_Expression->Fibrosis

Caption: In a heart failure model, Furosemide increases TGF-β, promoting myocardial fibrosis.[3]

References

Futoamide Structure-Activity Relationship: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Natural Product Scaffold

Futoamide, a naturally occurring amide isolated from Piper longum, has garnered interest for its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. Despite its promise, comprehensive structure-activity relationship (SAR) studies on this compound are not extensively available in publicly accessible literature. This guide aims to provide a framework for researchers, scientists, and drug development professionals by summarizing the known biological activities of this compound, proposing a hypothetical SAR based on its structural features, and detailing relevant experimental protocols to facilitate further investigation into this intriguing natural product.

Overview of this compound

This compound, chemically known as (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide, is a member of the benzodioxole family of compounds. Its unique structure, featuring a long aliphatic chain with two trans double bonds, a terminal benzodioxole ring, and an isobutyl amide group, provides a versatile scaffold for chemical modification and SAR exploration.

Chemical Structure of (E,E)-Futoamide:

Caption: Hypothetical regions of this compound for SAR studies.

Region A: The Benzodioxole Moiety

The 1,3-benzodioxole (B145889) ring is a common feature in many biologically active natural products. Its role in this compound's cytotoxicity could be related to its ability to interact with specific receptors or enzymes.

  • Hypothesis: The benzodioxole group may be crucial for binding to the biological target.

  • Proposed Modifications:

    • Synthesize analogs with different substituents on the aromatic ring to probe electronic effects.

    • Replace the benzodioxole ring with other bicyclic or monocyclic aromatic systems (e.g., naphthalene, indole, substituted phenyl rings) to assess the importance of this specific heterocycle.

Region B: The Heptadienamide Core

The unsaturated aliphatic chain provides conformational rigidity and specific spatial orientation of the terminal groups.

  • Hypothesis: The length and degree of unsaturation of the linker are critical for optimal activity.

  • Proposed Modifications:

    • Vary the length of the carbon chain (e.g., from 5 to 9 carbons).

    • Synthesize analogs with saturated or partially saturated chains to understand the role of the double bonds.

    • Investigate the importance of the (E,E)-configuration by synthesizing the corresponding (Z,Z), (E,Z), or (Z,E) isomers.

Region C: The N-Isobutyl Group

The N-alkyl substituent on the amide can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity.

  • Hypothesis: The size and nature of the N-substituent are important for target engagement and pharmacokinetic properties.

  • Proposed Modifications:

    • Synthesize a series of analogs with varying N-alkyl groups (e.g., methyl, ethyl, propyl, cyclopropyl, benzyl).

    • Introduce polar groups (e.g., hydroxyl, amino) to the N-substituent to potentially improve solubility and create new interactions with the target.

    • Replace the isobutyl group with cyclic amines (e.g., piperidine, morpholine) to explore conformational constraints.

Experimental Protocols

To evaluate the cytotoxic activity of this compound and its synthesized analogs, a standard in vitro cytotoxicity assay can be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Cytotoxicity Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound and analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound analogs:

Cytotoxicity_Workflow cluster_synthesis Analog Design & Synthesis cluster_assay In Vitro Cytotoxicity Testing cluster_sar_analysis SAR Analysis Design Design of this compound Analogs (Based on Hypothetical SAR) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Compound_Treatment Treatment with Analogs Characterization->Compound_Treatment Cell_Culture Cell Line Maintenance & Seeding Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Elucidation Structure-Activity Relationship Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Compound Optimization SAR_Elucidation->Lead_Optimization

Futoamide and its Synthetic Analogues: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available data on futoamide and related compounds from Piper longum reveals a significant gap in the literature regarding the synthesis and potency evaluation of its direct synthetic analogues. Extensive searches have failed to yield specific comparative studies on this compound derivatives. However, a wealth of research exists for a related amide from the same plant, piperlongumine (B1678438), offering valuable insights into the structure-activity relationships within this class of compounds.

This guide, therefore, pivots to a comprehensive analysis of piperlongumine and its synthetic analogues, providing a framework for understanding the potential for potency modulation in related molecules like this compound. Piperlongumine, an alkaloid isolated from the long pepper plant (Piper longum), has attracted considerable attention for its selective cytotoxicity against cancer cells and its anti-inflammatory properties.[1] This activity is largely attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1][2][3]

Comparative Potency of Piperlongumine and its Analogues

The cytotoxic and anti-inflammatory potencies of piperlongumine and its synthetic analogues have been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the efficacy of these compounds. The following table summarizes the IC50 values of piperlongumine and several of its synthetic analogues against different cancer cell lines and in assays for anti-inflammatory activity.

CompoundCell Line/AssayPotency (IC50 in µM)Reference
PiperlongumineH1703 (Lung Cancer)3.5[2]
PiperlongumineHeLa (Cervical Cancer)7.1[2]
Analogue with C2 alkynyl substituentH1703 (Lung Cancer)0.4[3]
Piperlongumine Analogue 7RAW 264.7 (NO inhibition)12.18[4]
Dimeric Amide Alkaloid (+)-10RAW 264.7 (LPS-induced)23.42 ± 1.04[5]
Dimeric Amide Alkaloid (-)-10RAW 264.7 (LPS-induced)32.72 ± 0.54[5]
Dimeric Amide Alkaloid (+)-3RAW 264.7 (LPS-induced)33.52 ± 1.75[5]
Piperchabamide BHL-60 (Leukemia)21.32[6]
Piperchabamide BA-549 (Lung Cancer)23.82[6]
Piperchabamide BMCF-7 (Breast Cancer)16.58[6]

Experimental Protocols

The data presented in this guide are derived from various experimental studies. The following are detailed methodologies for key experiments cited:

Cell Viability (MTT) Assay:

  • Human cancer cell lines (e.g., H1703, HeLa, A549, MCF-7, HL-60) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of piperlongumine or its synthetic analogues for a specified period (typically 24 to 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

Nitric Oxide (NO) Inhibition Assay:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.

  • The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50% compared to LPS-stimulated, untreated cells.[4]

Key Structure-Activity Relationships and Signaling Pathways

Structure-activity relationship (SAR) studies have been crucial in identifying the pharmacophores of piperlongumine responsible for its biological activity. These studies have consistently pointed to the importance of two electrophilic sites: the α,β-unsaturated lactam and the C7-C8 olefin.[1][2][3] The electrophilicity of the C2-C3 double bond is considered particularly critical for inducing cell death and elevating ROS levels.[1][2][3]

Below are diagrams illustrating the key SAR findings and the proposed mechanism of action for piperlongumine and its analogues.

SAR_Piperlongumine cluster_piperlongumine Piperlongumine Core Structure cluster_modifications Structural Modifications and Activity cluster_activity Impact on Potency Piperlongumine Piperlongumine Lactam_Ring α,β-unsaturated lactam ring Trimethoxyphenyl_Ring Trimethoxyphenyl ring Olefin_Linker C7-C8 olefin Modification_Lactam Modifications at C2 of lactam ring Increased_Potency Increased Potency Modification_Lactam->Increased_Potency e.g., alkynyl substituents Modification_TMP Modifications of Trimethoxyphenyl ring Tolerated Tolerated Modification_TMP->Tolerated Modification_Olefin Saturation of C7-C8 olefin Reduced_Potency Reduced Potency Modification_Olefin->Reduced_Potency

Caption: Key structure-activity relationships of piperlongumine analogues.

ROS_Apoptosis_Pathway Piperlongumine_Analogues Piperlongumine & Analogues Cancer_Cell Cancer Cell Piperlongumine_Analogues->Cancer_Cell ROS_Induction Increased ROS Production Cancer_Cell->ROS_Induction Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Apoptosis_Cascade Apoptosis Cascade Oxidative_Stress->Apoptosis_Cascade Cell_Death Selective Cancer Cell Death Apoptosis_Cascade->Cell_Death

Caption: Proposed mechanism of action for piperlongumine and its analogues.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two potent loop diuretics, Furosemide and Torsemide, for researchers, scientists, and drug development professionals. This guide synthesizes data from clinical trials to provide a comprehensive comparison of their efficacy, safety, and pharmacological profiles in the context of heart failure treatment.

This report provides a head-to-head comparison of Furosemide and a related compound, Torsemide, both potent loop diuretics crucial in the management of fluid overload in patients with heart failure. While Furosemide has long been the standard of care, recent studies have investigated whether Torsemide offers any advantages in clinical outcomes. This guide will delve into their mechanisms of action, comparative clinical trial data, and the experimental protocols used to evaluate their effects.

Mechanism of Action: Targeting the Loop of Henle

Both Furosemide and Torsemide exert their diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidneys.[1][2] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[1][2] By reducing fluid volume, these drugs alleviate symptoms of congestion, such as edema and shortness of breath, which are characteristic of heart failure.

cluster_renal_tubule Thick Ascending Limb of Loop of Henle Lumen Lumen Epithelial_Cell Tubular Epithelial Cell Ion_Reabsorption Ion Reabsorption into Blood Epithelial_Cell->Ion_Reabsorption Movement into Blood Blood Ions_in_Lumen Na+, K+, 2Cl- in Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ions_in_Lumen->NKCC2 Transport NKCC2->Epithelial_Cell Reabsorption Water_Excretion Increased Water Excretion (Diuresis) NKCC2->Water_Excretion Leads to Furosemide_Torsemide Furosemide / Torsemide Furosemide_Torsemide->NKCC2 Inhibits

Caption: Signaling pathway of Furosemide and Torsemide in the renal tubule.

Head-to-Head Clinical Trial: The TRANSFORM-HF Study

A significant head-to-head comparison of Furosemide and Torsemide was conducted in the TRANSFORM-HF (Torsemide Comparison with Furosemide for Management of Heart Failure) trial. This large, pragmatic, randomized study provided valuable data on the comparative effectiveness of these two diuretics in a real-world setting.

Efficacy Outcomes

The primary outcome of the TRANSFORM-HF trial was all-cause mortality. The study found no significant difference in all-cause mortality between the Torsemide and Furosemide groups. Over a median follow-up of 17.4 months, death occurred in 26.1% of patients in the Torsemide group and 26.2% of patients in the Furosemide group.

Secondary outcomes, including all-cause mortality or all-cause hospitalization and total hospitalizations over 12 months, also showed no significant differences between the two treatment arms.

OutcomeTorsemide GroupFurosemide GroupHazard Ratio (95% CI)
All-Cause Mortality26.1%26.2%1.02 (0.89-1.18)
All-Cause Mortality or Hospitalization (12 months)47.3%49.3%0.92 (0.83-1.02)

Data from the TRANSFORM-HF Randomized Clinical Trial.

Patient-Reported Outcomes

The TRANSFORM-HF trial also assessed patient-reported outcomes, including quality of life. The results indicated that a routine strategy of prescribing Torsemide versus Furosemide did not lead to a meaningful impact on patient symptoms or quality of life over a 12-month follow-up period.

Experimental Protocols

The evaluation of diuretic efficacy in clinical trials involves standardized protocols to ensure data accuracy and comparability. Below are representative methodologies for key experiments.

Measurement of Diuretic and Natriuretic Response

This experiment is designed to quantify the effect of a diuretic on urine output and sodium excretion.

Protocol:

  • Patient Preparation: Patients are required to fast overnight and abstain from diuretics for a specified period before the study. A standardized hydration protocol is followed.

  • Baseline Collection: A baseline urine sample is collected over a 2-hour period to measure baseline urine volume and sodium concentration.

  • Drug Administration: A standardized dose of the diuretic (e.g., 20 mg of Furosemide or Torsemide) is administered orally or intravenously.

  • Urine Collection: Urine is collected at timed intervals (e.g., every 2 hours for 8 hours) following drug administration.

  • Analysis: The volume of each urine sample is measured. The sodium concentration in each sample is determined using an ion-selective electrode.

  • Data Expression: The diuretic effect is expressed as the total urine volume excreted over the collection period. The natriuretic effect is expressed as the total amount of sodium excreted.

Start Start Patient_Prep Patient Preparation (Fasting, Hydration) Start->Patient_Prep Baseline_Urine Baseline Urine Collection (2 hours) Patient_Prep->Baseline_Urine Drug_Admin Administer Diuretic (Furosemide or Torsemide) Baseline_Urine->Drug_Admin Timed_Urine_Collection Timed Urine Collection (e.g., 0-2h, 2-4h, 4-6h, 6-8h) Drug_Admin->Timed_Urine_Collection Measure_Volume Measure Urine Volume Timed_Urine_Collection->Measure_Volume Measure_Sodium Measure Sodium Concentration Timed_Urine_Collection->Measure_Sodium Data_Analysis Data Analysis (Total Urine Output, Total Sodium Excretion) Measure_Volume->Data_Analysis Measure_Sodium->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing diuretic and natriuretic response.

Conclusion

Based on the evidence from the large-scale TRANSFORM-HF clinical trial, there is no significant difference in all-cause mortality or hospitalization rates between Furosemide and Torsemide for the management of heart failure. Furthermore, patient-reported quality of life and symptom burden were similar between the two diuretics. While both are effective loop diuretics, the choice between them may be guided by other factors such as cost, local availability, and individual patient response, rather than an expectation of superior clinical outcomes with one over the other. Researchers and clinicians should consider these findings when designing future studies and making therapeutic decisions for patients with heart failure.

References

Safety Operating Guide

Navigating the Safe Disposal of Futoamide and Structurally Related Pharmaceutical Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The primary objective in disposing of any chemical, including APIs like Futoamide, is to mitigate risks to human health and the environment. This involves meticulous waste segregation, containment, labeling, and transfer to a licensed disposal facility. Under no circumstances should pharmaceutical waste be disposed of down the drain or in regular trash unless explicitly approved by institutional and local Environmental Health and Safety (EHS) authorities[1].

Quantitative Data for Furosemide (as a representative compound)

To ensure compliance and accurate record-keeping, all quantitative data related to pharmaceutical waste should be meticulously documented. The following table provides key chemical and physical properties for Furosemide, which can serve as a reference for handling compounds with similar characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₅SPubChem[2]
Molecular Weight 330.74 g/mol MedChemExpress[3]
Melting Point 206°CVarious Sources[4][5]
Solubility Slightly soluble in water; soluble in aqueous solutions above pH 8. Soluble in acetone, methanol, and dimethylformamide.Various Sources[5][6]
Appearance White, microcrystalline powderNCBI[5]

Experimental Protocol: Standard Laboratory-Scale Disposal of Pharmaceutical Powders

The following protocol outlines the general steps for the disposal of solid pharmaceutical waste, such as this compound or Furosemide, in a laboratory setting.

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Before handling the material, consult the Safety Data Sheet (SDS) for specific hazard information. For Furosemide, hazards include potential reproductive toxicity and skin/respiratory sensitization[3][4][7].

  • At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves[1]. For potent compounds or when generating dust, a respirator may be necessary[4].

2. Waste Segregation and Collection:

  • Do not mix pharmaceutical waste with other chemical waste streams unless deemed compatible by EHS professionals. Incompatible materials can lead to dangerous reactions[1].

  • Collect waste this compound in a designated, properly labeled container that is compatible with the chemical. The container should be in good condition and have a secure lid[1].

3. Labeling and Accumulation:

  • The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable) and a detailed description of the contents, including the full chemical name and approximate concentrations of all components[1].

  • Keep the waste container securely closed at all times, except when adding waste[1].

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and in a well-ventilated area. Secondary containment for liquid waste is recommended[1].

4. Disposal Request and Pickup:

  • Once the waste container is full, or if the waste has been stored for a period approaching the institutional limit (e.g., 90 or 180 days), submit a chemical waste pickup request to your institution's EHS department[1].

  • A licensed hazardous waste vendor will then collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF). Most pharmaceutical waste is managed through incineration[1].

  • Obtain and retain a copy of the hazardous waste manifest for your records. This document tracks the waste from your facility to its final destination[1].

Logical Workflow for Pharmaceutical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a pharmaceutical compound like this compound from a laboratory.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Accumulation cluster_disposal Final Disposal start Start: Unused/Waste This compound Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate from Incompatible Waste Streams ppe->segregate container Select Compatible, Labeled Waste Container label_waste Label Container with Contents & Hazard Information container->label_waste segregate->container store Store in Designated Satellite Accumulation Area label_waste->store close_container Keep Container Securely Closed store->close_container pickup Request Waste Pickup from Institutional EHS close_container->pickup vendor Licensed Vendor Collects Waste pickup->vendor transport Transport to Permitted TSDF (e.g., Incineration) vendor->transport manifest Retain Hazardous Waste Manifest transport->manifest end End: Disposal Complete manifest->end

This compound Laboratory Disposal Workflow

Disclaimer: This guidance is intended for informational purposes and is based on general principles of laboratory safety and waste management. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, for the proper disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futoamide
Reactant of Route 2
Reactant of Route 2
Futoamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.